Product packaging for HIV p17 Gag (77-85)(Cat. No.:CAS No. 147468-65-3)

HIV p17 Gag (77-85)

Cat. No.: B612650
CAS No.: 147468-65-3
M. Wt: 981.10
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Description

HIV p17 Gag (77-85) is an HLA-A*0201(A2)-restricted CTL epitope, used in the research of anti-HIV.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄₄H₇₂N₁₀O₁₅ B612650 HIV p17 Gag (77-85) CAS No. 147468-65-3

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H72N10O15/c1-19(2)14-28(48-37(61)27(45)18-55)38(62)49-29(16-25-10-12-26(58)13-11-25)39(63)50-30(17-32(46)59)40(64)54-35(24(9)57)43(67)52-33(21(5)6)41(65)47-22(7)36(60)53-34(23(8)56)42(66)51-31(44(68)69)15-20(3)4/h10-13,19-24,27-31,33-35,55-58H,14-18,45H2,1-9H3,(H2,46,59)(H,47,65)(H,48,61)(H,49,62)(H,50,63)(H,51,66)(H,52,67)(H,53,60)(H,54,64)(H,68,69)/t22-,23+,24+,27-,28-,29-,30-,31-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPMZGASBMYMTQ-CPRZOGMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H72N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

981.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Immunodominant HIV-1 p17 Gag (77-85) Epitope: A Technical Overview of its Core Function and Immunological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the Human Immunodeficiency Virus-1 (HIV-1) p17 Gag (77-85) epitope, an immunodominant peptide crucial in the host immune response to HIV-1 infection. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data on the epitope's function, outlines detailed experimental protocols for its study, and visualizes the associated immunological pathways and workflows.

Core Function: Priming Cytotoxic T-Lymphocyte Responses

The HIV-1 p17 Gag (77-85) epitope, with the amino acid sequence SLYNTVATL, is a highly significant target for the host's cell-mediated immune response.[1][2] Its primary function is to prime and activate CD8+ cytotoxic T-lymphocytes (CTLs), which are essential for recognizing and eliminating HIV-1 infected cells.[1][3] This epitope is presented on the surface of infected cells by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01.[1][4]

The recognition of the p17 Gag (77-85) epitope by the T-cell receptor (TCR) on CD8+ T-cells triggers a signaling cascade that results in the activation, proliferation, and differentiation of these T-cells into effector CTLs. These CTLs can then directly kill infected cells, thereby playing a critical role in controlling viral replication.

Immunodominance and Clinical Relevance

The p17 Gag (77-85) epitope is considered immunodominant, particularly in the chronic phase of HIV-1 infection.[1][2][5] Studies have shown that a significant percentage of HIV-1 infected individuals expressing the HLA-A*02 allele mount a CTL response against this specific epitope.[1][6] Interestingly, this response is less common during the acute phase of infection.[1][5] The magnitude and breadth of the CTL response to this and other HIV epitopes are subjects of intense research, as they are believed to be crucial factors in the long-term control of the virus.[5][7]

The prominence of the p17 Gag (77-85)-specific CTL response has made it a key target for the development of therapeutic and prophylactic HIV vaccines.[1][3] Understanding the mechanisms of its presentation and recognition is vital for designing immunogens that can elicit a robust and protective CTL response.

Quantitative Data on Epitope Recognition

The following tables summarize quantitative data from studies investigating the CTL response to the HIV p17 Gag (77-85) epitope.

Patient Cohort Number of Patients Percentage Recognizing p17 Gag (77-85) Reference
Chronically Infected (HLA-A*0201+)1777% (13 out of 17)[6]
Chronically Infected AdultsNot Specified75%[1]
Acutely Infected20% (0 out of 2)[5]
Study Focus Key Quantitative Finding Reference
Comparison of A2-restricted epitopes in chronic infectionp17 77-85 was the dominant epitope recognized in most subjects.[5]
Breadth of HIV-1 specific T-cell responsesA median of 14 individual epitopic regions were targeted per person.[7]
Magnitude of total HIV-1 specific responseRanged from 280 to 25,860 spot-forming cells (SFC)/10^6 PBMC.[7]

Experimental Protocols

The study of the HIV p17 Gag (77-85) epitope relies on a variety of sophisticated immunological assays. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells, typically IFN-γ, in response to the p17 Gag (77-85) epitope.[1][7]

Methodology:

  • Plate Coating: 96-well microplates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.

  • Stimulation: PBMCs are added to the coated wells and stimulated with the synthetic p17 Gag (77-85) peptide (SLYNTVATL). A negative control (no peptide) and a positive control (a mitogen) are included.

  • Incubation: The plates are incubated to allow for cytokine secretion by activated T-cells.

  • Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.

  • Visualization: A conjugate (e.g., streptavidin-alkaline phosphatase) is added, followed by a substrate that precipitates, forming a colored spot at the site of cytokine secretion.

  • Analysis: The spots are counted, with each spot representing a single cytokine-secreting cell. The results are typically expressed as spot-forming cells (SFC) per million PBMCs.[7]

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS is a powerful technique to identify and phenotype epitope-specific T-cells by detecting intracellular cytokine production.

Methodology:

  • Cell Stimulation: PBMCs are stimulated with the p17 Gag (77-85) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify T-cell populations.

  • Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.

  • Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Flow Cytometry Analysis: The cells are analyzed on a flow cytometer, which can identify and quantify the percentage of CD8+ T-cells that are producing specific cytokines in response to the epitope.

Cytotoxicity Assays

These assays directly measure the ability of CTLs to kill target cells presenting the p17 Gag (77-85) epitope.

Methodology (Chromium-51 Release Assay - a classic example):

  • Target Cell Preparation: Target cells (e.g., B-lymphoblastoid cell lines) that express HLA-A*02 are labeled with radioactive Chromium-51 (⁵¹Cr).

  • Peptide Pulsing: The labeled target cells are incubated with the p17 Gag (77-85) peptide, allowing the peptide to bind to the HLA-A*02 molecules on the cell surface.

  • Co-culture: Effector cells (CTLs from the patient) are co-cultured with the peptide-pulsed target cells at various effector-to-target ratios.

  • Incubation: The co-culture is incubated for a set period (e.g., 4-6 hours) to allow for CTL-mediated killing.

  • Measurement of ⁵¹Cr Release: The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the presence of effector cells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Tetramer Staining

MHC class I tetramers are reagents used to directly visualize and quantify epitope-specific T-cells.

Methodology:

  • Tetramer Reagent: Soluble HLA-A*02 molecules are folded with the p17 Gag (77-85) peptide and biotinylated. These monomers are then tetramerized by binding to a fluorescently labeled streptavidin molecule.

  • Cell Staining: PBMCs are incubated with the fluorescently labeled p17 Gag (77-85)/HLA-A*02 tetramer. Antibodies against cell surface markers like CD8 are also included.

  • Flow Cytometry Analysis: The cells are analyzed by flow cytometry. The tetramer will bind to the T-cell receptors of CD8+ T-cells that are specific for the p17 Gag (77-85) epitope, allowing for their direct quantification.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the p17 Gag (77-85) epitope.

Antigen_Processing_Presentation cluster_infected_cell HIV-1 Infected Cell cluster_er cluster_ctl CD8+ T-Cell HIV_Protein HIV-1 Gag Protein Proteasome Proteasome HIV_Protein->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Peptide_HLA_Complex p17(77-85)-HLA-A*02 Complex ER Endoplasmic Reticulum TAP->ER HLA_A2 HLA-A*02 Molecule HLA_A2->Peptide_HLA_Complex Peptide Loading Cell_Surface Cell Surface Peptide_HLA_Complex->Cell_Surface Transport TCR T-Cell Receptor (TCR) Cell_Surface->TCR Recognition CD8 CD8 Co-receptor Cell_Surface->CD8

Caption: Antigen processing and presentation of the HIV p17 Gag (77-85) epitope.

ELISPOT_Workflow Start Start: Isolate PBMCs Coat_Plate Coat 96-well plate with anti-IFN-γ antibody Start->Coat_Plate Add_Cells Add PBMCs to wells Coat_Plate->Add_Cells Stimulate Stimulate with p17 Gag (77-85) peptide Add_Cells->Stimulate Incubate Incubate to allow cytokine secretion Stimulate->Incubate Wash_Cells Wash away cells Incubate->Wash_Cells Add_Detection_Ab Add biotinylated detection antibody Wash_Cells->Add_Detection_Ab Add_Conjugate Add Streptavidin-Enzyme conjugate Add_Detection_Ab->Add_Conjugate Add_Substrate Add substrate and develop spots Add_Conjugate->Add_Substrate Analyze Count spots (SFCs) Add_Substrate->Analyze End End: Quantify Response Analyze->End

Caption: Workflow of the IFN-γ ELISPOT assay for epitope-specific T-cell responses.

CTL_Recognition_Signaling cluster_interaction Cell-Cell Interaction cluster_signaling Intracellular Signaling Cascade (Simplified) cluster_outcomes Functional Outcomes APC Antigen Presenting Cell (p17(77-85)-HLA-A*02) CTL CD8+ T-Cell APC->CTL TCR Engagement Activation T-Cell Activation CTL->Activation Proliferation Clonal Expansion (Proliferation) Activation->Proliferation Differentiation Differentiation into Effector CTLs Proliferation->Differentiation Effector_Function Effector Functions Differentiation->Effector_Function Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Effector_Function->Cytokine_Release Target_Cell_Lysis Target Cell Lysis (Killing of Infected Cells) Effector_Function->Target_Cell_Lysis

References

SLYNTVATL peptide and HIV-1 immunology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the SLYNTVATL Peptide in HIV-1 Immunology

Introduction

The SLYNTVATL peptide, a nine-amino-acid sequence (Ser-Leu-Tyr-Asn-Thr-Val-Ala-Thr-Leu), is a highly immunogenic epitope derived from the p17 Gag protein of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Restricted by the human leukocyte antigen (HLA) class I allele HLA-A*02:01, SLYNTVATL (also known as SL9) is one of the most extensively studied cytotoxic T lymphocyte (CTL) epitopes in HIV-1 research.[1][3] Its prominence stems from its ability to elicit a dominant and frequently observed CD8+ T cell response in a significant portion of HLA-A2 positive individuals chronically infected with HIV-1.[1][4][5] This response has been inversely correlated with viral load, highlighting its potential role in immune control of the virus.[3] However, the virus has evolved sophisticated escape mechanisms to evade this potent immune pressure. This guide provides a detailed overview of the core immunological concepts, quantitative data, experimental methodologies, and signaling pathways associated with the SLYNTVATL peptide.

Core Immunological Concepts

Immunodominance of SLYNTVATL: In HLA-A2 positive individuals, the CTL response is often focused on a limited number of epitopes, a phenomenon known as immunodominance. The SLYNTVATL epitope is a classic example of an immunodominant epitope in HIV-1 infection.[4][5][6][7] Studies have shown that a majority (over 70%) of chronically infected HLA-A2+ individuals mount a strong CTL response against this specific peptide.[4][5] This immunodominance is thought to be influenced by several factors, including the efficiency of antigen processing and the high abundance of the SLYNTVATL peptide presented on the surface of infected cells.[6][8]

HLA-A02:01 Restriction and Antigen Presentation: The recognition of SLYNTVATL by the immune system is strictly dependent on its presentation by the MHC class I molecule, HLA-A02:01.[3][6][9] The HIV-1 Gag protein is degraded within the infected cell's cytoplasm by the proteasome, generating smaller peptides.[9] SLYNTVATL is then transported into the endoplasmic reticulum, where it binds to the peptide-binding groove of the HLA-A*02:01 molecule. This stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes.

Characteristics of the SLYNTVATL-Specific CTL Response: The CTL response to SLYNTVATL is particularly prominent in the chronic phase of HIV-1 infection, whereas it is rarely detected during the acute phase.[1][3] A unique feature of SLYNTVATL-specific CTLs is their potential for being "help-independent."[3] This means they can undergo clonal expansion and differentiate into effector cells with the capacity to kill infected cells without the traditional requirement for help from CD4+ T cells, which are the primary targets of HIV-1.[3] These highly activated CTLs can produce their own growth factors, like IL-2, sustaining their response even in the face of declining CD4+ T cell counts.[3]

Viral Escape from CTL Recognition: The strong immune pressure exerted by SLYNTVATL-specific CTLs drives the selection of viral escape mutations.[10][11] These mutations typically occur at solvent-exposed residues within the peptide sequence and can lead to immune evasion through two primary mechanisms:

  • Impaired T-Cell Receptor (TCR) Recognition: Mutations can alter the conformation of the peptide, preventing the TCR of specific CTLs from binding effectively.[10]

  • Reduced Peptide-MHC Stability: Some mutations can destabilize the interaction between the SLYNTVATL peptide and the HLA-A2 molecule, leading to a reduced density of the target epitope on the surface of the infected cell.[4][10]

Commonly observed escape mutations include substitutions at position 3 (Y to F), position 6 (V to I), and position 8 (T to V), often accumulating over time to create double and triple mutants like SLFNTIAVL.[4][10][12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the SLYNTVATL peptide.

Table 1: Frequency and Abundance of SLYNTVATL and Specific CTLs

ParameterValueCell Type / ConditionReference
Frequency of SLYNTVATL-specific CD8+ T-cells>1.7% of total CD8+ T-cellsHIV-infected HLA-A2+ patient[4][10]
Abundance of SLYNTVATL peptide~400 molecules/cellHIV-infected Jurkat-A2 cells[8]
Abundance of Pol peptide (ILKEPVHGV)~12 molecules/cellHIV-infected Jurkat-A2 cells[8]
Prevalence of SLYNTVATL Response~71% of individualsHLA-A*0201 positive, HIV-infected donors[5][6]

Table 2: CTL Recognition of SLYNTVATL and Escape Variants

Peptide SequenceDescriptionRelative CTL Recognition (% of Wild-Type)Reference
SLYNTVATL Wild-Type100%[4]
SLFNTVATL Y3F mutantReduced[13]
SLYNTIATL V6I mutantReduced[4]
SLYNTVAVL T8V mutantReduced[4]
SLFNTIAVL Triple mutant<20% (after 24h culture)[4]

Key Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of SLYNTVATL-specific T cells based on their secretion of interferon-gamma (IFN-γ) upon antigen stimulation.[1][2]

  • Plate Coating: 96-well PVDF plates are coated with an anti-IFN-γ monoclonal capture antibody overnight at 4°C.[14]

  • Blocking: Plates are washed with sterile PBS and blocked with cell culture medium containing 10% fetal bovine serum (R10) for at least 2 hours at 37°C to prevent non-specific binding.[14][15]

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood. A standardized number of cells (e.g., 200,000 cells/well) are added to the wells.[14]

  • Stimulation: The SLYNTVATL peptide is added to the experimental wells at a final concentration of 1-10 µg/mL. A negative control (medium or an irrelevant peptide) and a positive control (e.g., Phytohaemagglutinin, PHA) are included.[14]

  • Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator, allowing activated T cells to secrete IFN-γ, which is captured by the antibody on the plate surface.[14]

  • Detection: Cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Development: A substrate is added that precipitates as a colored spot at the site of IFN-γ secretion.

  • Analysis: The spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISpot reader.[14]

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of SLYNTVATL-specific T cells, identifying cell phenotype and simultaneous production of multiple cytokines.[2][16]

  • Cell Stimulation: 1-2 million PBMCs are stimulated with the SLYNTVATL peptide (final concentration ~10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d) for approximately 6 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines within the cell.[17]

  • Surface Staining: Cells are washed and stained with fluorochrome-conjugated antibodies against surface markers like CD3, CD8, and CD4 to identify T cell populations.[17][18]

  • Fixation and Permeabilization: Cells are treated with a fixation buffer (e.g., 2-4% paraformaldehyde) to preserve cell structures, followed by a permeabilization buffer (e.g., containing saponin) to allow antibodies to enter the cell.[18]

  • Intracellular Staining: Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) are added to the permeabilized cells.

  • Data Acquisition: Cells are analyzed on a flow cytometer. Data is collected for hundreds of thousands of cells.

  • Data Analysis: The data is analyzed using specialized software to gate on the CD8+ T cell population and quantify the percentage of cells producing specific cytokines in response to the SLYNTVATL peptide compared to the negative control.[17]

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This classic assay measures the ability of CTLs to lyse target cells presenting the SLYNTVATL peptide.[19]

  • Target Cell Labeling: Target cells (e.g., HLA-A2+ B-lymphoblastoid cell lines or T2 cells) are incubated with radioactive Sodium Chromate (⁵¹Cr) for 1-2 hours. The ⁵¹Cr is taken up by the cells and binds to intracellular proteins.[20][21]

  • Peptide Pulsing: The labeled target cells are washed to remove excess ⁵¹Cr and then pulsed with the SLYNTVATL peptide at various concentrations.

  • Co-incubation: Effector cells (SLYNTVATL-specific CTLs) are mixed with the labeled, peptide-pulsed target cells at different effector-to-target (E:T) ratios in a 96-well plate.[22]

  • Incubation: The plate is incubated for 4-6 hours at 37°C, during which CTLs recognize and lyse the target cells, releasing ⁵¹Cr into the supernatant.

  • Supernatant Collection: The plate is centrifuged, and the supernatant from each well is carefully collected.[20]

  • Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells incubated with medium only.

    • Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).[20]

MHC-Peptide Binding Assay

This assay measures the binding affinity and stability of the SLYNTVATL peptide and its variants to purified, soluble HLA-A2 molecules.[23]

  • Principle: A high-affinity, fluorescently or radioactively labeled standard peptide is used as a probe. The assay measures the ability of an unlabeled test peptide (e.g., SLYNTVATL or its variants) to compete with the labeled probe for binding to the MHC molecule.[24][25]

  • Assay Setup: Purified, soluble HLA-A2 molecules are incubated with a fixed concentration of the labeled probe peptide and serial dilutions of the unlabeled competitor peptide.[24]

  • Incubation: The mixture is incubated for a period sufficient to reach binding equilibrium (can be 48-72 hours at 37°C for MHC class II, but is often shorter for class I).[24]

  • Separation of Bound and Free Peptide: MHC-peptide complexes are separated from the free labeled peptide. This can be achieved by methods like gel filtration or antibody capture.[25]

  • Quantification: The amount of labeled peptide bound to the MHC molecule is quantified (e.g., by fluorescence polarization or scintillation counting).

  • Data Analysis: A competition curve is plotted, and the concentration of the test peptide that inhibits 50% of the labeled peptide's binding (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity.[24][25]

Visualizations: Pathways and Workflows

G pmhc pmhc tcr tcr pmhc->tcr Recognition cd8 cd8 pmhc->cd8 activation activation tcr->activation

G pmhc_tcr pMHC-TCR/CD3 Engagement lck Lck pmhc_tcr->lck activates zap70 ZAP-70 lck->zap70 recruits & phosphorylates lat_slp76 LAT/SLP-76 Signalosome zap70->lat_slp76 phosphorylates plc PLCγ1 lat_slp76->plc dag DAG plc->dag hydrolyzes PIP₂ to ip3 IP3 plc->ip3 hydrolyzes PIP₂ to pkc PKCθ dag->pkc ras Ras/MAPK Pathway dag->ras ca_release Ca²⁺ Release ip3->ca_release nfkB NF-κB pkc->nfkB activates ap1 AP-1 ras->ap1 activates calcineurin Calcineurin ca_release->calcineurin nfat NFAT calcineurin->nfat dephosphorylates effector CTL Effector Functions (Cytotoxicity, Cytokine Release) nfkB->effector transcription factors activate ap1->effector transcription factors activate nfat->effector transcription factors activate

G cluster_targets Target Cell Preparation cluster_effectors Effector Cell Preparation start Start label_targets Label Target Cells with ⁵¹Cr start->label_targets prep_ctls Prepare CTLs at varying E:T ratios start->prep_ctls wash_targets Wash Excess ⁵¹Cr label_targets->wash_targets pulse_peptide Pulse with SLYNTVATL wash_targets->pulse_peptide co_culture Co-culture Effector & Target Cells (4-6 hours, 37°C) pulse_peptide->co_culture prep_ctls->co_culture centrifuge Centrifuge Plate co_culture->centrifuge collect_sup Collect Supernatant centrifuge->collect_sup measure Measure ⁵¹Cr in Gamma Counter collect_sup->measure calculate Calculate % Specific Lysis measure->calculate end End calculate->end

G hiv HIV-1 Replication (High Mutation Rate) wt_slyn Wild-Type SLYNTVATL hiv->wt_slyn ctl_pressure Strong CTL Immune Pressure wt_slyn->ctl_pressure mutation Viral Mutation in Gag Gene ctl_pressure->mutation drives selection of tcr_escape tcr_escape mutation->tcr_escape mhc_escape mhc_escape mutation->mhc_escape tcr_fail Failure of TCR Recognition evasion Immune Evasion & Viral Persistence tcr_fail->evasion pmhc_fail Reduced pMHC on Cell Surface pmhc_fail->evasion tcr_escape->tcr_fail mhc_escape->pmhc_fail

Conclusion

The SLYNTVATL peptide serves as a critical model for understanding the dynamics of the host-pathogen arms race in HIV-1 infection. Its immunodominance in HLA-A2+ individuals underscores the potential of the cellular immune system to target and control viral replication. The detailed characterization of SLYNTVATL-specific CTLs, including their "help-independent" nature, provides valuable insights into effective antiviral immunity. However, the rapid emergence of viral escape mutations within this epitope highlights the formidable challenge that HIV-1's genetic diversity poses to both natural immunity and vaccine development. A thorough understanding of the quantitative parameters, experimental assays, and molecular pathways governing the SLYNTVATL response is indispensable for researchers and drug development professionals working to design novel immunotherapies and vaccines capable of overcoming viral escape and achieving long-term control of HIV-1.

References

The Multifaceted Role of the p17 Gag Matrix Protein in the HIV Life Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Human Immunodeficiency Virus Type 1 (HIV-1) p17 matrix protein, a 132-amino acid product of the Gag polyprotein, is a critical structural component essential for the virus's life cycle.[1] Initially recognized for its intracellular functions in viral assembly and maturation, p17 is now understood to be a versatile pathogenic agent that, when released from infected cells, acts as a viral cytokine, or "virokine."[2] Extracellular p17 deregulates a myriad of host cell functions by interacting with chemokine receptors, thereby contributing to inflammation, angiogenesis, and oncogenesis, even in patients on suppressive antiretroviral therapy.[3][4] This guide provides a comprehensive technical overview of the dual roles of p17, detailing its functions within the virion and its extracellular pathogenic activities, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the complex signaling pathways it manipulates.

Intracellular Functions of p17 in the HIV Life Cycle

The p17 protein, as the N-terminal component of the Gag precursor polyprotein (Pr55Gag), orchestrates the earliest and latest stages of the viral replication cycle.[2][5] Its functions are tightly regulated by post-translational modifications, particularly N-terminal myristoylation, and its ability to interact with host cell membranes and other viral proteins.

1.1. Gag Trafficking and Plasma Membrane Targeting The journey of a new virion begins with the transport of the Pr55Gag polyprotein to the host cell's plasma membrane, the primary site of HIV-1 assembly.[6][7] The myristoyl group attached to the N-terminus of the p17 domain acts as a membrane anchor, directing Gag to the inner leaflet of the plasma membrane.[5] A highly basic domain within p17 further facilitates this interaction through electrostatic binding with acidic phospholipids in the membrane.[6] Mutations in these domains can retarget virus assembly to intracellular compartments, such as the Golgi apparatus, underscoring p17's critical role in defining the location of viral budding.[6]

1.2. Viral Assembly and Envelope Glycoprotein Incorporation At the plasma membrane, p17 mediates the multimerization of Gag polyproteins, forming the immature viral particle. It forms a protective shell lining the inner surface of the virion's lipid envelope.[5][8] Furthermore, p17 plays a crucial role in incorporating the viral envelope glycoproteins (Env), gp120 and gp41, into the budding virion by interacting with the cytoplasmic tail of gp41.[9][10] This interaction is essential for producing infectious viral particles.

1.3. Viral Maturation and Early Post-Entry Events Following budding, the viral protease cleaves Pr55Gag into its constituent proteins: matrix (p17), capsid (p24), and nucleocapsid (NC).[6][11] This process, known as maturation, causes a morphological rearrangement within the virion. In the mature virion, p17 forms a stable layer beneath the viral envelope.[8] During the early stages of a new infection, after the virus fuses with a target cell, p17 dissociates and, by virtue of a nuclear localization signal, helps direct the viral pre-integration complex towards the host cell nucleus, a key step for the infection of non-dividing cells.[5][9]

HIV_Lifecycle_Role_of_p17 cluster_host Host Cell cluster_virion Virion cluster_target Target Cell gag_synthesis 1. Gag (Pr55) Synthesis membrane_targeting 2. p17 directs Gag to Plasma Membrane gag_synthesis->membrane_targeting N-terminal myristoylation assembly 3. Gag Multimerization & Env Incorporation membrane_targeting->assembly p17-membrane binding budding 4. Immature Virion Budding assembly->budding p17 interacts with gp41 maturation 5. Maturation: Protease cleaves Gag budding->maturation p17_layer 6. p17 forms matrix layer maturation->p17_layer entry 7. Viral Entry p17_layer->entry Infection nuclear_transport 8. p17 directs Pre-Integration Complex to Nucleus entry->nuclear_transport p17 NLS active

Caption: Intracellular roles of p17 in the HIV-1 life cycle.

Extracellular p17 as a Viral Pathogen

Beyond its structural role, p17 is released from infected cells and can be detected in the plasma and tissues of HIV-1 patients, even those with suppressed viral loads under therapy.[3][4][5] This extracellular, virion-free p17 functions as a potent signaling molecule, contributing significantly to AIDS pathogenesis.

2.1. Interaction with Host Cell Receptors Extracellular p17 exerts its effects by hijacking host cell chemokine receptors. It has been shown to bind with high affinity to CXCR1 and CXCR2, which are also receptors for the pro-inflammatory chemokine IL-8.[3][12][13] The functional epitope for this interaction is located in the N-terminal region of p17.[3][10] Additionally, p17 interacts with heparan sulfate proteoglycans (HSPGs) on the cell surface, which may facilitate its binding to chemokine receptors.[3][14]

2.2. Deregulation of Host Signaling Pathways The binding of p17 to CXCR1 and CXCR2 triggers multiple downstream signaling cascades that vary depending on the cell type. Key pathways activated by p17 include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. p17 variants have been shown to strongly activate Akt, particularly in B-cells, contributing to their clonogenic growth and potential transformation.[1][3][5]

  • MAPK/ERK Pathway: Activation of the ERK1/2 signaling cascade by p17 is linked to its pro-angiogenic effects in endothelial cells and increased migration and invasion of breast cancer cells.[12][15]

  • Jak/STAT Pathway: In hepatic stellate cells, p17 has been shown to activate the Jak/STAT pathway, contributing to liver fibrosis.[16]

2.3. Pathogenic Consequences of p17 Signaling The aberrant signaling induced by extracellular p17 leads to several pathological conditions associated with chronic HIV infection.

  • Inflammation: p17 stimulates pre-activated T cells and natural killer cells to release pro-inflammatory cytokines, such as TNF-α and IFN-γ, creating an environment favorable for viral replication.[2][10][17]

  • Angiogenesis and Lymphangiogenesis: By mimicking IL-8 and activating CXCR1/CXCR2 on endothelial cells, p17 promotes the formation of new blood and lymphatic vessels.[12][13][18][19] This activity is implicated in the development of AIDS-related vascular diseases and tumors like Kaposi's sarcoma.

  • Oncogenesis: p17 is strongly linked to HIV-associated cancers, particularly B-cell lymphomas.[4][5] It can promote the aberrant proliferation and clonogenicity of B-cells.[1][4] Certain p17 variants found in patients with non-Hodgkin lymphoma (NHL) show potent B-cell growth-promoting activity.[5]

p17_Signaling_Angiogenesis p17-Induced Angiogenesis Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm p17 Extracellular p17 CXCR1 CXCR1 p17->CXCR1 Binds CXCR2 CXCR2 p17->CXCR2 Binds PI3K PI3K CXCR1->PI3K Activates CXCR2->PI3K Akt Akt PI3K->Akt Activates ERK ERK1/2 Akt->ERK Activates Angiogenesis Tube Formation (Angiogenesis) ERK->Angiogenesis Promotes

Caption: Signaling pathway for p17-induced angiogenesis in endothelial cells.

p17 Variants and Pathogenesis

Genetic variation in p17 occurs during the course of HIV-1 infection, leading to the emergence of variants (vp17s) with altered biological activities.[1][5] These mutations, often found in the C-terminal region, can cause protein misfolding, which exposes the N-terminal functional epitope responsible for receptor binding and signaling.[1]

A notable example is the S75X variant, which, unlike the reference p17 strain, strongly activates the PI3K/Akt signaling pathway and promotes B-cell proliferation and transformation.[3][20] Similarly, C-terminal truncated forms of p17 (p17Δ36) also show enhanced B-cell clonogenic activity by preventing the activation of the tumor suppressor PTEN.[1][20] The presence of specific vp17s is significantly more prevalent in HIV-positive individuals with lymphoma, suggesting these variants play a direct role in sustaining lymphomagenesis.[1][5]

Caption: Opposing effects of reference and variant p17 on the PTEN/Akt pathway.

Quantitative Data Summary

Quantitative analysis of p17 interactions and effects is crucial for understanding its biological significance and for the development of targeted inhibitors.

Table 1: Binding Affinities of p17 and Related Ligands

Interacting Molecules Method Dissociation Constant (Kd) Reference(s)
p17 / CXCR2 Surface Plasmon Resonance 70 nM [12][21]
IL-8 / CXCR2 Surface Plasmon Resonance 130 nM [12][21]

| p17 / Heparin | Surface Plasmon Resonance | 190 nM |[14] |

Table 2: Effects of p17 on Cellular Functions

Cell Type p17 Variant Assay Quantitative Effect Reference(s)
Triple Negative Breast Cancer (MDA-MB 231) Reference p17 Matrigel Invasion 11.7% invasion vs. 5.2% in control [15]
Triple Negative Breast Cancer (MDA-MB 231) NHL-a101 Variant Matrigel Invasion 11.5% invasion vs. 5.2% in control [15]
Triple Negative Breast Cancer (MDA-MB 231) NHL-a102 Variant Matrigel Invasion 12.2% invasion vs. 5.2% in control [15]
PBMCs (stimulated with IL-2) Reference p17 Cytokine Release Up-regulation of TNF-α and IFN-γ [10][17]
B-Cells (Raji) p17Δ36 Akt Activation Strong phosphorylation (activation) of Akt [20]

| B-Cells (Raji) | Reference p17 | Akt Activation | Down-regulation of phosphorylated Akt |[20] |

Key Experimental Protocols

This section details methodologies commonly employed to investigate the functions of the p17 matrix protein.

5.1. Production of Recombinant p17 Protein

  • Cloning: The coding sequence of the desired p17 variant (e.g., from the HIV-1 BH10 isolate for reference p17) is amplified by PCR. The amplicon is then cloned into a prokaryotic expression vector, such as pGEX-2T, which allows for expression as a fusion protein with Glutathione S-transferase (GST) for ease of purification.[22]

  • Mutagenesis: Specific mutations (e.g., for creating variants) can be introduced into the p17 sequence using a site-directed mutagenesis kit.[22]

  • Expression and Purification: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, and cells are harvested and lysed. The GST-p17 fusion protein is purified from the lysate using glutathione-agarose affinity chromatography. The GST tag is then cleaved, and the recombinant p17 is further purified to >98% purity using reverse-phase fast performance liquid chromatography (FPLC).[22] Endotoxin removal is a critical final step for proteins intended for cell-based assays.

5.2. Surface Plasmon Resonance (SPR) for Binding Analysis SPR is used to measure the real-time binding kinetics and affinity between p17 and its receptors.

  • Chip Preparation: A sensor chip (e.g., BIAcore CM5) is activated. The ligand (e.g., recombinant CXCR2 or heparin) is immobilized onto the chip surface. For receptors like CXCR2, an antibody-capture approach is often used, where an anti-tag antibody (e.g., anti-GST) is first immobilized, followed by the injection and capture of the GST-tagged receptor.[12][14] A reference flow cell is prepared (e.g., with just the capture antibody) for background subtraction.

  • Binding Measurement: The analyte (p17) is prepared in a series of increasing concentrations and injected over the ligand-coated surface at a constant flow rate. Association is measured as the p17 binds to the immobilized ligand. This is followed by an injection of buffer alone to measure dissociation.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are blank-subtracted. Kinetic parameters (association rate constant ka, dissociation rate constant kd) and the equilibrium dissociation constant (Kd = kd/ka) are calculated by fitting the data to a suitable binding model (e.g., 1:1 Langmuir).[21]

SPR_Workflow Experimental Workflow for Surface Plasmon Resonance (SPR) start Start chip_prep 1. Prepare Sensor Chip (e.g., Immobilize anti-GST Ab) start->chip_prep ligand_inj 2. Inject Ligand (e.g., GST-CXCR2) to capture on surface chip_prep->ligand_inj analyte_prep 3. Prepare Analyte (p17) in serial dilutions ligand_inj->analyte_prep assoc 4. Inject p17 (Association) Measure binding response analyte_prep->assoc dissoc 5. Inject Buffer (Dissociation) Measure p17 release assoc->dissoc regen 6. Regenerate Surface (Remove bound proteins) dissoc->regen analysis 7. Data Analysis Fit sensorgrams to calculate Kd dissoc->analysis regen->assoc Repeat for each p17 concentration end End analysis->end

Caption: Generalized workflow for a Surface Plasmon Resonance experiment.

5.3. Cell Migration and Invasion Assays

  • Wound-Healing Assay (Migration): Cells (e.g., MDA-MB 231 breast cancer cells) are grown to a confluent monolayer.[15] The monolayer is scratched with a pipette tip to create a "wound." The cells are then cultured in the presence or absence of p17 (or its variants). To test receptor involvement, cells can be pre-treated with neutralizing antibodies to CXCR1 or CXCR2.[15] The closure of the wound is monitored and photographed over time (e.g., 6-12 hours), and the percentage of wound healing is quantified.

  • Matrigel Invasion Assay: This assay measures the ability of cells to degrade and move through an extracellular matrix analog. Transwell inserts with a porous membrane coated with Matrigel are used. Cells are seeded in the upper chamber in serum-free medium, with or without p17. The lower chamber contains a chemoattractant (e.g., complete medium). After incubation (e.g., 24 hours), non-invading cells on the top of the membrane are removed. Cells that have invaded through the Matrigel to the bottom of the membrane are fixed, stained (e.g., with Coomassie brilliant blue), and counted. The percentage of invading cells is then calculated.[15]

5.4. B-Cell Clonogenicity Assay This assay assesses the ability of p17 to promote the anchorage-independent growth of B-cells, a hallmark of transformation.

  • Cell Culture: A human B-cell line (e.g., Raji) is cultured in a semi-solid medium (e.g., methylcellulose-based) that does not permit the growth of non-transformed cells.[22]

  • Treatment: The cells are treated with a low concentration of p17 or its variants (e.g., 0.01 µg/mL). Control cells are left untreated.

  • Colony Formation: The cultures are incubated for an extended period (e.g., 8 days) to allow for colony formation.

  • Quantification: The number and size (area) of the resulting colonies are measured using image analysis software. To assess viability, colonies can be harvested and stained with Propidium Iodide (PI) for flow cytometry analysis.[22] To test the role of the N-terminal epitope, the protein can be pre-incubated with a neutralizing antibody before being added to the culture.[22]

Conclusion and Therapeutic Implications

The HIV-1 p17 matrix protein is far more than a simple structural component. Its dual functionality—as an essential intracellular organizer for viral replication and a potent extracellular virokine—places it at a critical nexus of the virus-host interaction. The ability of extracellular p17 to persist and activate pathogenic signaling pathways, even when viral replication is suppressed, highlights its role in chronic inflammation, vascular diseases, and malignancies that continue to affect people living with HIV.

The detailed understanding of p17's functions, particularly its interaction with host receptors like CXCR1 and CXCR2, opens new avenues for therapeutic intervention.[3][23] Inhibitors designed to block the p17/receptor interface could mitigate p17-driven pathogenesis.[23] Furthermore, the discovery that specific p17 variants are associated with enhanced oncogenic potential suggests that p17 could serve as a biomarker for cancer risk in HIV-positive individuals. Targeting the multifaceted activities of p17 represents a promising strategy to address the non-infectious comorbidities of long-term HIV disease.

References

The SL9 Epitope: A Cornerstone of HIV-1 Immunity and Vaccine Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) continues to be a major global health challenge. A critical component of the host immune response to HIV-1 is the cytotoxic T lymphocyte (CTL) response, which targets and eliminates virus-infected cells. A key player in this response is the SL9 epitope, an immunodominant, HLA-A*0201-restricted peptide derived from the p17 Gag protein of HIV-1.[1] The discovery of the SL9 epitope, with the amino acid sequence SLYNTVATL, has been pivotal in our understanding of HIV-1 immunopathology and has significant implications for the development of effective T-cell-based vaccines.[1]

This technical guide provides a comprehensive overview of the discovery, significance, and experimental analysis of the SL9 epitope. It is designed for researchers, scientists, and drug development professionals engaged in the fields of immunology, virology, and vaccine development.

Discovery and Significance

The CTL response to the SL9 epitope has been extensively studied in individuals with HIV-1 infection.[2] Notably, this response is exceptionally prominent in chronically infected patients and its magnitude shows a strong inverse correlation with viral load.[1][2] However, SL9-specific CTLs are rarely detected during the acute phase of infection.[1][2] This unusual pattern of immunodominance has been a subject of intense research.

Studies have revealed that SL9 is a highly immunogenic, help-independent HIV epitope.[2] This means that SL9-specific CTLs can be primed and can expand without the traditional requirement for CD4+ T cell help, a critical advantage in the context of HIV-1 infection which is characterized by the depletion of CD4+ T cells.[2] The scarcity of SL9-CTLs in acute infection may be attributed to cytokine-induced apoptosis driven by the intense activation of the innate immune system.[2] In contrast, during chronic infection where CD4+ T cell help is diminished, the help-independent nature of SL9-CTLs allows them to predominate.[2]

The significance of the SL9 epitope extends to its role as a target for immune escape by HIV-1. The virus can mutate the SL9 sequence, leading to variants that are no longer efficiently recognized by SL9-specific CTLs. Understanding these escape mutations is crucial for the design of vaccines that can elicit broader and more durable immune responses.

Data Presentation

Table 1: Binding Affinity of SL9 and Variant Peptides to HLA-A*0201
Peptide SequenceMutationRelative Binding Affinity (%)Reference
SLYNTVATL Wild-type 100 [3]
SLF NTVATLY3F85[3]
SLYNTVA VLT8V92[3]
SLYNA VATLT5A105[3]
SLYNTVATV L9V78[3]

Relative binding affinity was determined by a competitive ELISA-based assay, with the wild-type SL9 peptide serving as the reference.

Table 2: Functional Avidity of SL9-Specific CTL Clones
CTL ClonePeptidePeptide Concentration for Half-Maximal Lysis (ng/mL)Reference
D3SLYNTVATL 0.1 [3]
D3SLF NTVATL0.3[3]
D3SLYNTVA VL0.2[3]
1.9SLYNTVATL 10[4]
1.9-mutant ASLYNTVATL 5[4]
1.9-mutant BSLYNTVATL 20[4]

Functional avidity is a measure of the overall strength of the interaction between a T cell and its target cell. It is often determined by titrating the concentration of the peptide pulsed onto target cells in a cytotoxicity assay.

Table 3: Frequency of SL9-Specific CTLs in HIV-1 Infected Individuals
Patient CohortNumber of SubjectsPercentage with Detectable SL9 ResponseMean Frequency of SL9-Specific CD8+ T cells (% of total CD8+)Reference
Acutely Infected110%Not Detected[1]
Chronically Infected7275%1.5% (range: 0.5 - 5.0%)[1]
Long-Term Non-ProgressorsNot SpecifiedHighNot Specified[1]

Experimental Protocols

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is widely used to measure T cell responses to specific epitopes.

Materials:

  • 96-well PVDF membrane plates

  • Sterile PBS

  • Anti-human IFN-γ capture antibody

  • Blocking solution (e.g., RPMI 1640 with 10% FBS)

  • Peripheral blood mononuclear cells (PBMCs)

  • SL9 peptide (and control peptides)

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • ELISpot reader

Procedure:

  • Plate Coating: Pre-wet the PVDF plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate to remove unbound antibody and block the membrane with blocking solution for at least 2 hours at 37°C.

  • Cell Plating: Add PBMCs to the wells at a desired concentration (e.g., 2 x 10⁵ cells/well).

  • Stimulation: Add the SL9 peptide to the respective wells at a predetermined optimal concentration. Include negative controls (no peptide) and positive controls (e.g., PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Lyse the cells and wash the plate. Add the biotinylated anti-human IFN-γ detection antibody and incubate.

  • Enzyme Conjugation: Wash the plate and add Streptavidin-ALP. Incubate.

  • Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the appearance of spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS)

Intracellular cytokine staining followed by flow cytometry allows for the multiparametric characterization of T cell responses, including the identification of the specific cell subsets producing cytokines.

Materials:

  • PBMCs

  • SL9 peptide (and control peptides)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Surface antibodies (e.g., anti-CD3, anti-CD8)

  • Fixation/Permeabilization buffer

  • Intracellular antibody (anti-IFN-γ)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Stimulate PBMCs with the SL9 peptide in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix them using a fixation buffer. Then, permeabilize the cell membrane with a permeabilization buffer.

  • Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IFN-γ for 30 minutes at 4°C.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data to determine the percentage of CD8+ T cells that are producing IFN-γ in response to the SL9 peptide.

Chromium (⁵¹Cr) Release Cytotoxicity Assay

This assay is a classic method to measure the lytic activity of cytotoxic T lymphocytes.

Materials:

  • Target cells (e.g., T2 cells, which are HLA-A*0201 positive)

  • Sodium chromate (⁵¹Cr)

  • SL9 peptide

  • Effector cells (SL9-specific CTLs)

  • Gamma counter

Procedure:

  • Target Cell Labeling: Label the target cells with ⁵¹Cr for 1-2 hours at 37°C.

  • Peptide Pulsing: Wash the labeled target cells and pulse them with the SL9 peptide at various concentrations for 1 hour at 37°C.

  • Co-culture: Co-culture the peptide-pulsed target cells with the effector CTLs at different effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Harvesting: Centrifuge the plate and harvest the supernatant.

  • Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualization

TCR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular APC Antigen Presenting Cell T_Cell T Cell MHC HLA-A*0201 TCR TCR MHC->TCR pMHC-TCR Interaction SL9 SL9 Epitope SL9->MHC CD3_ITAMs CD3 ITAMs TCR->CD3_ITAMs CD8 CD8 CD8->MHC Lck Lck CD8->Lck Lck->CD3_ITAMs Phosphorylation ZAP70 ZAP-70 CD3_ITAMs->ZAP70 Recruitment & Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Transcription Gene Transcription (IFN-γ, Perforin, Granzymes) NFAT->Gene_Transcription AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Transcription NFkB->Gene_Transcription

Caption: TCR Signaling Pathway upon SL9 Epitope Recognition.

ELISpot_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis A Coat PVDF plate with anti-IFN-γ capture antibody B Block plate with protein solution A->B C Add PBMCs to wells B->C D Stimulate with SL9 peptide C->D E Incubate for 18-24 hours D->E F Lyse cells and wash E->F G Add biotinylated anti-IFN-γ detection antibody F->G H Add Streptavidin-ALP G->H I Add BCIP/NBT substrate H->I J Stop reaction and dry plate I->J K Count spots with ELISpot reader J->K

Caption: IFN-γ ELISpot Assay Experimental Workflow.

ICS_Workflow cluster_stim Stimulation cluster_stain Staining cluster_acq Acquisition & Analysis A Stimulate PBMCs with SL9 peptide B Add protein transport inhibitors (Brefeldin A) A->B C Stain surface markers (CD3, CD8) B->C D Fix and permeabilize cells C->D E Stain intracellular IFN-γ D->E F Acquire data on flow cytometer E->F G Analyze data to quantify IFN-γ+ CD8+ T cells F->G Cytotoxicity_Workflow cluster_target_prep Target Cell Preparation cluster_coculture Co-culture cluster_measure Measurement & Analysis A Label target cells with ⁵¹Cr B Pulse target cells with SL9 peptide A->B C Co-culture target and effector cells at various E:T ratios B->C D Incubate for 4-6 hours C->D E Harvest supernatant D->E F Measure ⁵¹Cr release with gamma counter E->F G Calculate % specific lysis F->G

References

An In-depth Technical Guide to the HLA-A*02:01 Restriction of the HIV p17 Gag Epitope (SLYNTVATL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the immunodominant HIV-1 p17 Gag-derived epitope, SLYNTVATL (SL9), and its restriction by the human leukocyte antigen (HLA)-A*02:01 allele. The SL9 epitope is a critical target for cytotoxic T lymphocyte (CTL) responses in a significant portion of the HIV-infected population and serves as a key model for understanding immune control and viral escape.

Executive Summary

The SLYNTVATL (SL9) nonapeptide, derived from the HIV-1 p17 Gag protein, is one of the most extensively studied CTL epitopes in HIV research. Presented by the common HLA-A02:01 allele, it elicits a prominent CD8+ T-cell response in a majority of HLA-A02:01-positive individuals during the chronic phase of infection.[1][2] The strength of this response has been correlated with lower viral loads, suggesting its importance in immune-mediated control of HIV.[3] However, the virus can evade this immune pressure through specific mutations within the epitope, which often come at a fitness cost to the virus.[4][5][6] This guide will delve into the molecular and cellular immunology of the SL9 epitope, including its immunogenicity, the structural basis of its recognition by T-cell receptors (TCRs), mechanisms of viral escape, and the experimental methodologies used to study these phenomena.

Immunogenicity and T-Cell Response to SLYNTVATL

The SL9 epitope is highly immunogenic in the context of HLA-A02:01. While responses to SL9 are infrequently observed during acute infection, they become dominant during the chronic phase, with over 70% of HLA-A02:01-positive individuals mounting a significant response.[7] This response is characterized by the expansion of SL9-specific CD8+ T-cells that are capable of recognizing and killing HIV-infected cells. Interestingly, SL9-specific CTLs can be primed in vitro from naive CD8+ T-cells of healthy, seronegative donors, highlighting the epitope's intrinsic immunogenic properties.[1] Studies have shown that these CTLs can produce sufficient autocrine signals to sustain their proliferation and differentiation for extended periods without the need for CD4+ T-cell help or exogenous interleukin-2 (IL-2).[1]

Frequency of SL9-Specific T-Cells

The frequency of SL9-specific CD8+ T-cells can vary among individuals and at different stages of infection. In untreated, chronically infected patients, the percentage of Gag-specific CD8+ T-cells can range from 0.1% to 1.1% of the total CD8+ T-cell population.[8] Even in patients on long-term highly active antiretroviral therapy (HAART) with undetectable viral loads for over five years, SL9-specific CD8+ T-cells can be detected, with frequencies ranging from 0.1% to 0.7%.[8]

Structural Basis of Recognition: The pMHC-TCR Complex

The interaction between the SL9 peptide, the HLA-A02:01 molecule, and the T-cell receptor is central to the specific immune response. The SL9 peptide binds to the peptide-binding groove of the HLA-A02:01 molecule, with leucine residues at positions 2 and 9 acting as primary anchor residues.[7] The asparagine at position 4 of the peptide is a major contact point for the T-cell receptor.[9] The structure of the 868 TCR in complex with the HLA-A*02:01-SL9 has been solved, revealing a significant induced-fit mechanism upon binding.[9]

Quantitative Data on Molecular Interactions

The binding affinity and stability of the SL9 peptide to HLA-A*02:01, as well as the affinity of the pMHC complex to the TCR, are critical determinants of the immune response's magnitude and efficacy.

ParameterValueMethodReference
Peptide-MHC Binding
HLA-A02:01-SLYNTVATL Kd82 nMSurface Plasmon Resonance[9]
TCR-pMHC Interaction
868 TCR - HLA-A02:01-SLYNTVATL Kd1.7 ± 0.6 nMYeast Titration[10]
868Z11-CD3 bsTCR - SL9 WT-HLA*02:01 pMHC Kd2.35 nMBio-layer Interferometry[11]
Functional Avidity (SD50)
S1-SL9-3.23T CTL Clone~102 pg/mLChromium Release Assay[3]
S36-SL9-10.18T CTL Clone~103 pg/mLChromium Release Assay[3]
93b-SL9-1.9 CTL Clone~104 pg/mLChromium Release Assay[3]

Kd: Dissociation constant; SD50: Peptide concentration for 50% maximal lysis.

Viral Escape from SL9-Specific CTL Responses

A major challenge to the long-term efficacy of the SL9-specific CTL response is the ability of HIV to mutate and escape recognition. Escape mutations typically occur at positions that are exposed to the TCR, rather than the anchor residues that are critical for MHC binding.[7] The most common escape mutations are found at positions 3, 6, and 8 of the epitope.[4] These mutations can interfere with TCR recognition, leading to a loss of CTL activity against infected cells. In nearly all chronically infected patients, the latent viral reservoir is dominated by these escape variants.[12]

Impact of Escape Mutations on Viral Fitness

While escape mutations allow the virus to evade the immune system, they can also come at a cost to viral fitness.[5][6] This creates a balance between immune pressure and the replicative capacity of the virus. For instance, the T242N mutation in a Gag epitope can reduce viral fitness by 42%, but this can be restored by compensatory mutations.[6]

Escape VariantImpact on TCR RecognitionImpact on Viral FitnessReference
SLF NTVATL (Y3F)ReducedOften associated with fitness cost[4]
SLYNTI ATL (V6I)ReducedVariable[4]
SLYNTVAV L (T8V)ReducedCan have fitness costs[4]
SLF NTI AV L (Triple Mutant)"Ultimate" escape variantReduced fitness, but can be compensated[7]

Visualizing Key Pathways and Workflows

To better understand the complex processes involved in the SL9-specific immune response, the following diagrams illustrate the key signaling pathways and experimental workflows.

Antigen_Processing_Presentation Antigen Processing and Presentation of SL9 HIV HIV Virion InfectedCell CD4+ T-Cell (Infected) HIV->InfectedCell Infection Gag Gag Polyprotein InfectedCell->Gag Viral Protein Synthesis Proteasome Proteasome Gag->Proteasome Degradation SL9 SLYNTVATL Peptide Proteasome->SL9 Generation ER Endoplasmic Reticulum SL9->ER Transport via TAP TAP TAP Transporter TAP->ER HLA_A2 HLA-A02:01 ER->HLA_A2 Loading pMHC pMHC Complex (SL9-HLA-A02:01) HLA_A2->pMHC Golgi Golgi Apparatus pMHC->Golgi Transport CellSurface Cell Surface Golgi->CellSurface Presentation

Caption: Antigen processing and presentation of the SL9 epitope.

T_Cell_Recognition_Activation T-Cell Recognition and Activation cluster_APC Antigen Presenting Cell cluster_CTL Cytotoxic T-Lymphocyte (CTL) pMHC pMHC Complex (SL9-HLA-A*02:01) TCR T-Cell Receptor (TCR) TCR->pMHC Binding Signaling Intracellular Signaling Cascade TCR->Signaling CD8 CD8 Co-receptor CD8->pMHC Stabilization Activation CTL Activation Signaling->Activation Effector Effector Functions Activation->Effector Proliferation Clonal Expansion Effector->Proliferation Cytotoxicity Killing of Infected Cell Effector->Cytotoxicity Cytokine Cytokine Release (e.g., IFN-γ, TNF-α) Effector->Cytokine

Caption: T-Cell recognition of the SL9-pMHC complex and subsequent activation.

Experimental_Workflow_ELISpot ELISpot Experimental Workflow Start Isolate PBMCs from Blood AddCells Add PBMCs to Wells Start->AddCells Plate Coat ELISpot Plate with Anti-IFN-γ Antibody Plate->AddCells Stimulate Stimulate with SL9 Peptide AddCells->Stimulate Incubate Incubate (18-24h) Stimulate->Incubate Wash1 Wash Plate, Add Biotinylated Anti-IFN-γ Antibody Incubate->Wash1 Wash2 Wash Plate, Add Streptavidin-Enzyme Conjugate Wash1->Wash2 Develop Add Substrate, Develop Spots Wash2->Develop Analyze Analyze Spots with ELISpot Reader Develop->Analyze

Caption: Workflow for detecting SL9-specific T-cells using an IFN-γ ELISpot assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the SL9 epitope.

Peptide-MHC Tetramer Staining for Flow Cytometry

Objective: To identify and quantify SL9-specific CD8+ T-cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Phycoerythrin (PE)-conjugated HLA-A*02:01-SLYNTVATL tetramer

  • Fluorochrome-conjugated anti-CD8 antibody

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fixation buffer (e.g., 1% paraformaldehyde in PBS)

  • 5 ml polystyrene tubes

Procedure:

  • Resuspend 1-2 x 106 PBMCs in 50 µl of FACS buffer in a 5 ml polystyrene tube.

  • Add the PE-conjugated HLA-A*02:01-SLYNTVATL tetramer at a pre-titrated optimal concentration.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Add the fluorochrome-conjugated anti-CD8 antibody and incubate for another 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 ml of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • Resuspend the cell pellet in 200-500 µl of FACS buffer. For fixation, resuspend in fixation buffer.

  • Acquire data on a flow cytometer, collecting a sufficient number of events for robust analysis.

  • Gate on the lymphocyte population based on forward and side scatter, then on CD8+ cells, and finally quantify the percentage of tetramer-positive cells within the CD8+ population.

Enzyme-Linked Immunospot (ELISpot) Assay

Objective: To measure the frequency of IFN-γ secreting SL9-specific T-cells.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (or HRP)

  • BCIP/NBT (or AEC) substrate

  • SLYNTVATL peptide (and negative control peptide)

  • Complete RPMI-1640 medium

  • PBMCs

Procedure:

  • Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with complete RPMI-1640 medium for at least 1 hour at 37°C.

  • Add PBMCs to the wells at a concentration of 2-4 x 105 cells/well.

  • Add the SLYNTVATL peptide to the appropriate wells at a final concentration of 1-10 µg/ml. Include negative control wells (no peptide or irrelevant peptide) and a positive control well (e.g., phytohemagglutinin).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate. Monitor for spot development.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Chromium-51 (51Cr) Release Assay

Objective: To measure the cytotoxic activity of SL9-specific CTLs.

Materials:

  • SL9-specific CTL clone or line (effector cells)

  • HLA-A*02:01-positive target cells (e.g., T2 cells)

  • Sodium chromate (51Cr)

  • SLYNTVATL peptide

  • Complete RPMI-1640 medium

  • 96-well V-bottom plate

  • Gamma counter

Procedure:

  • Label the target cells by incubating 1 x 106 cells with 100 µCi of 51Cr in a small volume of media for 1-2 hours at 37°C.

  • Wash the labeled target cells three times with a large volume of media to remove unincorporated 51Cr.

  • Resuspend the target cells at 1 x 105 cells/ml.

  • Plate the effector cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Add the SLYNTVATL peptide to the wells at various concentrations for functional avidity measurements.

  • Add 1 x 104 labeled target cells to each well.

  • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent, e.g., Triton X-100).

  • Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.

  • After incubation, centrifuge the plate and collect an aliquot of the supernatant from each well.

  • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

Conclusion

The HLA-A*02:01-restricted SLYNTVATL epitope remains a cornerstone for understanding the dynamics of the anti-HIV CTL response. Its immunodominance in a large proportion of the HIV-infected population underscores its relevance as a target for immunotherapeutic and vaccine strategies. However, the propensity for viral escape highlights the challenges in developing a durable immune-based therapy. A thorough understanding of the molecular interactions, T-cell dynamics, and viral evolution associated with this epitope, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of effective interventions against HIV.

References

Methodological & Application

Application Notes and Protocols: In Vitro Priming of Naive CD8+ T Cells with SL9 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro priming of naive CD8+ T cells using the HIV-1 Gag-derived SL9 peptide (SLYNTVATL). This process is crucial for studying T cell activation, vaccine development, and immunotherapy research. The protocols outlined below are synthesized from established methodologies to ensure robust and reproducible results.

Introduction

The in vitro priming of naive CD8+ T cells is a fundamental technique to study the induction of antigen-specific cytotoxic T lymphocyte (CTL) responses. The SL9 peptide, an immunodominant HLA-A*02:01-restricted epitope from the HIV-1 Gag p17 protein, serves as a model antigen for these studies.[1] Successful priming results in the differentiation of naive CD8+ T cells into effector cells capable of recognizing and eliminating target cells presenting the specific peptide. This process is critical for evaluating the immunogenicity of vaccine candidates and the efficacy of T-cell-based therapies.

Core Principles

The in vitro priming of naive CD8+ T cells with the SL9 peptide relies on three key components:

  • Antigen Presenting Cells (APCs): Typically, these are dendritic cells (DCs), which can be generated from peripheral blood mononuclear cells (PBMCs). APCs process and present the SL9 peptide on their MHC class I molecules (specifically HLA-A*02:01 for SL9).

  • Naive CD8+ T Cells: These are the precursor cells that will be primed to become SL9-specific CTLs. They can be isolated from PBMCs of healthy, HIV-seronegative, HLA-A*02:01-positive donors.

  • Co-stimulatory Signals and Cytokines: In addition to the peptide-MHC complex, T cell activation requires co-stimulatory signals from the APCs and the presence of specific cytokines to support their proliferation and differentiation.

A notable characteristic of the SL9 epitope is its ability to prime CD8+ T cells in a "help-independent" manner, meaning it can occur without the presence of CD4+ T cell help, though the presence of appropriate cytokines is still beneficial.[1]

Experimental Protocols

Protocol 1: Isolation of PBMCs and Generation of Dendritic Cells

This protocol describes the initial steps of isolating PBMCs and generating monocyte-derived DCs to be used as APCs.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human GM-CSF

  • Recombinant human IL-4

  • Recombinant human TNF-α

  • Recombinant human IL-1β

  • Prostaglandin E2 (PGE2)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood of a healthy, HLA-A*02:01-positive donor using Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: Enrich for monocytes from the PBMC fraction using a negative selection method like the RosetteSep™ Human Monocyte Enrichment Cocktail.

  • DC Differentiation: Culture the enriched monocytes in RPMI 1640 supplemented with 10% FBS, Penicillin-Streptomycin, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days.

  • DC Maturation: On day 5 or 6, induce DC maturation by adding a cytokine cocktail containing TNF-α (10 ng/mL), IL-1β (10 ng/mL), and PGE2 (1 µg/mL).[2] Mature DCs will upregulate co-stimulatory molecules necessary for T cell priming.

Protocol 2: In Vitro Priming of Naive CD8+ T Cells with SL9 Peptide

This protocol details the co-culture of naive CD8+ T cells with SL9-pulsed DCs.

Materials:

  • Mature Dendritic Cells (from Protocol 1)

  • Naive CD8+ T Cell Isolation Kit

  • SL9 peptide (SLYNTVATL)

  • Recombinant human IL-7

  • Recombinant human IL-2

  • AIM-V® medium

Procedure:

  • Naive CD8+ T Cell Isolation: Isolate naive CD8+ T cells from the monocyte-depleted PBMC fraction using a negative selection kit.

  • Peptide Pulsing: Incubate the mature DCs with the SL9 peptide (10 µg/mL) for 2 hours at 37°C to allow for peptide loading onto the HLA-A*02:01 molecules.

  • Co-culture: Co-culture the SL9-pulsed DCs with the purified naive CD8+ T cells at a ratio of 1:10 (DC:T cell) in AIM-V® medium supplemented with IL-7 (25 ng/mL).

  • Expansion Phase: After 3 days of co-culture, add IL-2 (50 IU/mL) to the medium to promote the proliferation of the primed T cells.

  • Culture Maintenance: Continue the culture for a total of 10-14 days, replenishing the medium and cytokines every 2-3 days.

Protocol 3: Assessment of Priming Efficacy

This protocol outlines methods to evaluate the success of the in vitro priming.

Materials:

  • HLA-A*02:01-SL9 Tetramer

  • Anti-CD8, Anti-CD3 antibodies

  • Brefeldin A

  • Monensin

  • Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 antibodies for intracellular cytokine staining (ICS)

  • Flow cytometer

Procedure:

  • Tetramer Staining:

    • Harvest the cultured cells on day 10-14.

    • Stain the cells with an HLA-A*02:01-SL9 tetramer to identify and quantify the percentage of SL9-specific CD8+ T cells.

    • Co-stain with anti-CD8 and anti-CD3 antibodies for proper gating during flow cytometry analysis.

  • Intracellular Cytokine Staining (ICS):

    • Restimulate a portion of the cultured cells with SL9 peptide-pulsed target cells (e.g., T2 cells) for 6 hours in the presence of Brefeldin A and Monensin.

    • Perform surface staining for CD8 and CD3.

    • Fix and permeabilize the cells, followed by intracellular staining for IFN-γ, TNF-α, and IL-2.

    • Analyze by flow cytometry to determine the frequency of cytokine-producing SL9-specific CD8+ T cells.

  • Cytotoxicity Assay:

    • Perform a standard chromium-51 release assay or a flow cytometry-based cytotoxicity assay using SL9-pulsed target cells to assess the killing capacity of the primed CTLs.

Data Presentation

The following tables summarize representative quantitative data from in vitro priming experiments.

Table 1: Frequency of SL9-Specific CD8+ T Cells After In Vitro Priming

DonorPre-priming (% of CD8+ T cells)Post-priming (% of CD8+ T cells)Fold Expansion
1<0.011.5>150
2<0.012.1>210
3<0.010.9>90

Data is hypothetical and representative of expected outcomes.

Table 2: Cytokine Production by Primed SL9-Specific CD8+ T Cells

Cytokine% of SL9-specific CD8+ T cells producing cytokine
IFN-γ75%
TNF-α60%
IL-225%

Data is hypothetical and representative of expected outcomes.

Visualizations

experimental_workflow cluster_setup Day 0: Setup cluster_dc_gen Day 0-7: DC Generation cluster_priming Day 7-14: Priming & Expansion cluster_analysis Day 14: Analysis pb_iso PBMC Isolation (Ficoll) mono_enrich Monocyte Enrichment pb_iso->mono_enrich naive_t_iso Naive CD8+ T Cell Isolation pb_iso->naive_t_iso dc_diff DC Differentiation (GM-CSF, IL-4) mono_enrich->dc_diff coculture Co-culture (DCs + Naive T cells + IL-7) naive_t_iso->coculture dc_mat DC Maturation (TNF-α, IL-1β, PGE2) dc_diff->dc_mat pep_pulse Peptide Pulsing (SL9 Peptide) dc_mat->pep_pulse pep_pulse->coculture expansion Expansion (Add IL-2) coculture->expansion tetramer Tetramer Staining expansion->tetramer ics Intracellular Cytokine Staining expansion->ics cyto Cytotoxicity Assay expansion->cyto

Caption: Experimental workflow for in vitro priming of naive CD8+ T cells.

t_cell_activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell Naive CD8+ T Cell cluster_outcome T Cell Response mhc MHC-I + SL9 Peptide tcr TCR mhc->tcr Signal 1 (Antigen Recognition) b7 B7 (CD80/86) cd28 CD28 b7->cd28 Signal 2 (Co-stimulation) prolif Proliferation tcr->prolif diff Differentiation tcr->diff cd8 CD8 cd28->prolif cd28->diff il2r IL-2R il2r->prolif Signal 3 (Cytokine Signaling) effector Effector Function (Cytokine production, Cytotoxicity) diff->effector

Caption: Simplified signaling pathways in CD8+ T cell activation.

References

Application Notes and Protocols: Utilizing HIV-1 p17 Gag (77-85) in Vaccine Development Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 Gag (77-85) epitope, commonly known as SL9 (sequence SLYNTVATL), is a highly immunodominant, HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope.[1][2][3] Its prominence in chronic HIV-1 infection and its association with viral load control have made it a significant target in the rational design of therapeutic HIV vaccines.[1][4][5] Extracellular p17 has also been shown to play a role in AIDS pathogenesis by deregulating the biological activities of various immune cells through interactions with chemokine receptors CXCR1 and CXCR2.[6][7][8]

These application notes provide a comprehensive overview of the use of the HIV-1 p17 Gag (77-85) peptide in vaccine research, including its immunological characteristics, relevant signaling pathways, and detailed protocols for key experimental assays.

Immunological Properties and Rationale for Vaccine Development

The SL9 epitope is a potent activator of CD8+ T cells, leading to a specific cytotoxic T-cell response.[2] Interestingly, this response is rarely detected during acute HIV-1 infection but becomes dominant in chronically infected individuals.[1][3][5] Studies have shown that SL9-specific CTLs are present in approximately 75% of chronically infected HLA-A*02:01-positive adults.[1][3] The magnitude of the SL9-specific CTL response has been inversely correlated with viral load, suggesting a role in immune control of the virus.[4]

The help-independent nature of the SL9 epitope, meaning it can prime highly activated CTLs from naive CD8+ T cells without the need for CD4+ T cell help, further enhances its appeal as a vaccine candidate.[4] These CTLs can produce sufficient cytokines for their own proliferation.[4][9] However, they are also susceptible to activation-induced cell death, which may explain their scarcity in the pro-inflammatory environment of acute infection.[4][9]

Potential cross-reactivity of the SL9 epitope with epitopes from other viruses, such as Influenza A virus (FluM1 58-66) and Hepatitis C virus (HCV NS5B 2594-2602), has been reported and is an area of ongoing research.[3]

Data Presentation

Quantitative Analysis of HIV p17 Gag (77-85)-Specific T-cell Responses
ParameterValueCohort/Study DetailsReference
Prevalence of SL9-specific CTL response ~75%HLA-A*02:01-positive adults with chronic HIV-1 infection. Finding from four independent studies.[1][3][5]
Detectable Gag SLYNTVATL-specific CD8+ T-cells 18 of 26 (69.2%)HIV-positive patients on long-term HAART (median 5.2 years).[10]
Detectable Gag SLYNTVATL-specific CD8+ T-cells 10 of 14 (71.4%)Untreated chronically-infected HIV-positive patients.[10]
Median percentage of Gag SLYNTVATL-specific CD8+ T-cells 0.10% (range 0.00–0.70%)HIV-positive patients on long-term HAART.[10]
Breadth of T-cell Response to Gag p17 Peptides 6 peptides in p17-Gag recognized by 28% of individualsChronically infected, antiretroviral naive Indian population (subtype C).[11]
Breadth of Primed T-cell Response 16/85 (18.8%) peptides in Gag p17 and p24Ex vivo CD8+ T-cell responses in a study participant.[12]
Breadth of Primed Naive T-cell Response 77/85 (90.6%) peptides in Gag p17 and p24Primed naive T-cell responses in the same study participant.[12]

Signaling Pathways

Extracellular HIV-1 p17 protein has been shown to interact with the chemokine receptors CXCR1 and CXCR2 on the surface of various cells, including endothelial cells. This interaction triggers downstream signaling cascades that can influence cellular processes like angiogenesis. The primary pathway involves the activation of Akt and subsequently the ERK signaling pathway.

p17_signaling p17 HIV-1 p17 CXCR1 CXCR1 p17->CXCR1 Binds CXCR2 CXCR2 p17->CXCR2 Binds Akt Akt CXCR1->Akt Activates CXCR2->Akt Activates ERK ERK Akt->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes

Caption: HIV-1 p17 signaling through CXCR1/CXCR2.

Experimental Protocols

Protocol 1: Quantification of HIV p17 Gag (77-85)-Specific T-cells using ELISpot Assay

This protocol outlines the enzyme-linked immunosorbent spot (ELISpot) assay to quantify the frequency of IFN-γ secreting T-cells specific for the HIV p17 Gag (77-85) epitope.

Materials:

  • 96-well PVDF membrane plates pre-coated with anti-human IFN-γ antibody

  • HIV p17 Gag (77-85) peptide (SLYNTVATL)

  • Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*02:01 positive individuals

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • Positive control (e.g., Phytohemagglutinin (PHA))

  • Negative control (medium only)

  • Automated ELISpot reader

Procedure:

  • Cell Preparation: Thaw cryopreserved PBMCs and wash them twice with RPMI 1640 medium. Resuspend cells to a final concentration of 2 x 10^6 cells/mL.

  • Plate Seeding: Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of the pre-coated ELISpot plate.

  • Peptide Stimulation: Add 100 µL of the HIV p17 Gag (77-85) peptide at a final concentration of 10 µg/mL to the respective wells. For the negative control, add 100 µL of medium only. For the positive control, add PHA.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Washing: Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

  • Detection Antibody: Add 100 µL of biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate six times with PBST.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-ALP diluted in PBST to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate six times with PBST.

  • Substrate Addition: Add 100 µL of BCIP/NBT substrate to each well and incubate in the dark at room temperature until distinct spots emerge (10-30 minutes).

  • Stopping the Reaction: Stop the development by washing the plate thoroughly with distilled water.

  • Drying and Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per 10^6 PBMCs.

ELISpot_Workflow start Start prep_cells Prepare PBMCs start->prep_cells seed_plate Seed cells into anti-IFN-γ coated plate prep_cells->seed_plate stimulate Stimulate with p17 Gag (77-85) peptide seed_plate->stimulate incubate1 Incubate (18-24h) stimulate->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add biotinylated detection antibody wash1->add_detection_ab incubate2 Incubate (2h) add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_strep_alp Add Streptavidin-ALP wash2->add_strep_alp incubate3 Incubate (1h) add_strep_alp->incubate3 wash3 Wash incubate3->wash3 add_substrate Add BCIP/NBT substrate wash3->add_substrate develop Develop spots add_substrate->develop stop Stop reaction develop->stop analyze Analyze spots stop->analyze end End analyze->end

Caption: ELISpot assay workflow.

Protocol 2: Detection of HIV p17 Gag (77-85)-Specific T-cells by Flow Cytometry using Tetramer Staining

This protocol describes the use of fluorescently labeled HLA-A*02:01 tetramers complexed with the SL9 peptide to identify and quantify specific CD8+ T-cells by flow cytometry.

Materials:

  • PBMCs from HLA-A*02:01 positive individuals

  • PE-conjugated HLA-A*02:01-SLYNTVATL Tetramer

  • FITC-conjugated anti-human CD8 antibody

  • PerCP-conjugated anti-human CD3 antibody

  • Live/Dead fixable viability dye

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Thaw and wash PBMCs as described in the ELISpot protocol. Resuspend cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

  • Viability Staining: Stain 1 x 10^6 cells with a live/dead fixable viability dye according to the manufacturer's instructions.

  • Tetramer Staining: Add the PE-conjugated HLA-A*02:01-SLYNTVATL tetramer to the cells at the manufacturer's recommended concentration. Incubate for 30 minutes at room temperature in the dark.

  • Surface Marker Staining: Add the FITC-conjugated anti-CD8 and PerCP-conjugated anti-CD3 antibodies to the cell suspension. Incubate for another 20 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Fixation (Optional): Resuspend the cell pellet in 200 µL of 1% paraformaldehyde in PBS for fixation if samples are not to be acquired immediately.

  • Acquisition: Acquire the samples on a flow cytometer. Collect a minimum of 200,000 lymphocyte events.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Gate on live, single cells.

    • From the live, single-cell population, gate on CD3+ T-cells.

    • From the CD3+ population, create a plot of CD8 versus the PE-tetramer.

    • Identify the population of CD8+ Tetramer+ cells. The frequency of these cells represents the percentage of SL9-specific CD8+ T-cells.

Flow_Cytometry_Workflow start Start prep_cells Prepare PBMCs start->prep_cells viability_stain Viability Staining prep_cells->viability_stain tetramer_stain Tetramer Staining (SL9-PE) viability_stain->tetramer_stain surface_stain Surface Marker Staining (CD3, CD8) tetramer_stain->surface_stain wash Wash surface_stain->wash acquire Acquire on Flow Cytometer wash->acquire analysis Data Analysis acquire->analysis end End analysis->end

Caption: Flow cytometry tetramer staining workflow.

Conclusion

The HIV-1 p17 Gag (77-85) epitope is a critical tool for researchers in the field of HIV vaccine development. Its well-characterized immunogenicity and its relevance in chronic infection provide a strong basis for its inclusion in vaccine candidates aimed at eliciting potent and durable CTL responses. The protocols and data presented here offer a foundation for the effective utilization of this important immunological reagent in advancing the fight against HIV/AIDS.

References

Application Notes and Protocols for PBMC Stimulation with SLYNTVATL for Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SLYNTVATL peptide, an immunodominant HLA-A2-restricted epitope derived from the Human Immunodeficiency Virus (HIV-1) Gag protein, serves as a critical tool for the in-vitro assessment of antigen-specific T cell functionality.[1][2] Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive individuals with this peptide allows for the precise evaluation of CD8+ T cell responses, which are crucial in controlling viral replication.[2] These functional assays are paramount in the development of vaccines and immunotherapies, providing key insights into the efficacy and mechanism of action of novel therapeutic candidates.

This document provides detailed protocols for the most common functional assays employed for this purpose: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and the Carboxyfluorescein Succinimidyl Ester (CFSE) proliferation assay. Furthermore, it presents a summary of expected quantitative data and a diagram of the underlying T cell receptor (TCR) signaling pathway.

Data Presentation

The following tables summarize representative quantitative data from functional assays following PBMC stimulation with SLYNTVATL or similar HIV-1 peptides. It is important to note that responses can vary significantly between donors.[3]

Table 1: Representative Data from IFN-γ ELISpot Assay

StimulationMean Spot Forming Units (SFU) / 10⁶ PBMCsRange of SFU / 10⁶ PBMCsReference
Unstimulated Control<100 - 20[4]
SLYNTVATL Peptide15050 - >500[4][5]
Positive Control (e.g., PHA/PMA)>500200 - 2000[6]

Table 2: Representative Data from Intracellular Cytokine Staining (ICS) for IFN-γ in CD8+ T Cells

StimulationMean % of IFN-γ+ of CD8+ T cellsRange of % of IFN-γ+ of CD8+ T cellsReference
Unstimulated Control<0.01%0 - 0.05%[7]
SLYNTVATL Peptide0.5%0.1 - 2.5%[7][8]
Positive Control (e.g., SEB)>2%1 - 10%[9]

Table 3: Representative Data from CFSE Proliferation Assay

StimulationMean % Divided CD8+ T cellsRange of % Divided CD8+ T cellsReference
Unstimulated Control<1%0 - 2%[1]
SLYNTVATL Peptide10%5 - 25%[1][10]
Positive Control (e.g., Anti-CD3/CD28)>80%70 - 95%[11]

Signaling Pathway

Upon recognition of the SLYNTVATL peptide presented by HLA-A2 on an antigen-presenting cell (APC), the T cell receptor (TCR) on a specific CD8+ T cell initiates a signaling cascade. This leads to T cell activation, proliferation, and the execution of effector functions, such as cytokine release and cytotoxicity.

TCR_Signaling_Pathway TCR Signaling Pathway upon SLYNTVATL Recognition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC (HLA-A2 + SLYNTVATL) TCR TCR/CD3 APC->TCR Signal 1 Lck Lck TCR->Lck CD8 CD8 CD8->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (IFN-γ, IL-2, TNF-α) NFAT->Gene NFkB->Gene AP1->Gene ELISpot_Workflow ELISpot Assay Workflow A Coat Plate with Capture Antibody B Block Plate A->B C Add PBMCs and SLYNTVATL Peptide B->C D Incubate (18-24h) C->D E Add Detection Antibody D->E F Add Streptavidin- Enzyme Conjugate E->F G Add Substrate and Develop Spots F->G H Wash and Dry Plate G->H I Analyze Spots H->I ICS_Workflow ICS Workflow A Stimulate PBMCs with SLYNTVATL B Add Protein Transport Inhibitors A->B C Incubate (4-6h) B->C D Stain Surface Markers C->D E Fix and Permeabilize D->E F Stain Intracellular Cytokines E->F G Acquire on Flow Cytometer F->G H Analyze Data G->H CFSE_Workflow CFSE Proliferation Assay Workflow A Label PBMCs with CFSE B Quench and Wash A->B C Stimulate with SLYNTVATL B->C D Incubate (5-7 days) C->D E Stain Surface Markers D->E F Acquire on Flow Cytometer E->F G Analyze CFSE Dilution F->G

References

Application Notes and Protocols for Flow Cytometry Analysis of p17 Gag (77-85) Specific CTLs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the identification, quantification, and functional characterization of cytotoxic T lymphocytes (CTLs) specific for the HIV-1 p17 Gag (77-85) epitope (SLYNTVATL) using flow cytometry. The protocols outlined below are intended for use by researchers, scientists, and professionals in the field of drug development.

The HIV-1 p17 Gag (77-85) epitope, also known as SL9, is a well-characterized, immunodominant, HLA-A*02:01-restricted target for CTLs, particularly in the chronic phase of HIV-1 infection.[1][2][3][4][5] Monitoring the frequency and function of these specific CTLs is crucial for understanding disease progression, immune control of the virus, and for evaluating the efficacy of novel vaccines and immunotherapies.

The primary methods described herein are major histocompatibility complex (MHC) class I tetramer staining for the enumeration of antigen-specific T cells and intracellular cytokine staining (ICS) to assess their functional capacity upon antigen recognition.[6][7][8][9][10][11][12][13]

Quantitative Data Summary

The frequency of p17 Gag (77-85) specific CTLs can vary significantly between individuals and depending on the stage of HIV-1 infection. The following tables summarize representative quantitative data gathered from published studies.

Table 1: Frequency of p17 Gag (77-85) Specific CTLs in Peripheral Blood Mononuclear Cells (PBMCs)

PopulationStage of HIV-1 InfectionFrequency of p17 Gag (77-85) Specific CD8+ T cellsReference
HLA-A02:01+ IndividualsChronic0.5% - 5% of CD8+ T cells[3][4][5]
HLA-A02:01+ IndividualsAcuteRare or undetectable[2][3][4][5]
HLA-A*02:01- IndividualsAnyUndetectableN/A

Table 2: Functional Profile of p17 Gag (77-85) Specific CTLs Following Peptide Stimulation

Cytokine/Effector MoleculePercentage of p17 Gag (77-85) Tetramer+ CD8+ T cells Expressing the Molecule
Interferon-gamma (IFN-γ)20% - 70%
Tumor Necrosis Factor-alpha (TNF-α)15% - 60%
Granzyme B (GZMB)30% - 80%
Interleukin-2 (IL-2)5% - 25%

Note: These values are illustrative and can vary based on the specific patient cohort, stimulation conditions, and gating strategy.

Experimental Protocols

Protocol 1: Enumeration of p17 Gag (77-85) Specific CTLs using MHC Class I Tetramer Staining

This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) with an HLA-A*02:01 tetramer folded with the p17 Gag (77-85) peptide (SLYNTVATL) to identify and quantify specific CTLs.

Materials:

  • Cryopreserved or fresh PBMCs from HLA-A*02:01+ individuals

  • PE-conjugated HLA-A*02:01-SLYNTVATL Tetramer

  • PE-conjugated HLA-A*02:01-Irrelevant Peptide Tetramer (Negative Control)

  • Fluorescently conjugated antibodies:

    • Anti-CD3

    • Anti-CD8

    • Anti-CD4

    • Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)

  • 12x75 mm FACS tubes

Procedure:

  • Cell Preparation: Thaw cryopreserved PBMCs rapidly in a 37°C water bath. Wash the cells with RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and centrifuge at 300 x g for 10 minutes. Resuspend the cell pellet in FACS buffer. For fresh blood, isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Counting and Aliquoting: Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer. Aliquot 100 µL (1 x 10^6 cells) into each FACS tube.

  • Tetramer Staining: Add the PE-conjugated HLA-A*02:01-SLYNTVATL tetramer to the sample tubes at the manufacturer's recommended concentration. In a separate tube, add the negative control tetramer. Incubate for 30 minutes at 4°C in the dark.[4][5]

  • Surface Marker Staining: Add the cocktail of anti-CD3, anti-CD8, and anti-CD4 antibodies to the tubes. Incubate for an additional 20-30 minutes at 4°C in the dark.[4]

  • Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

  • Viability Staining: Resuspend the cell pellet in 200 µL of FACS buffer. If using a non-fixable viability dye like PI or 7-AAD, add it just before analysis. If using a fixable viability dye, follow the manufacturer's protocol, typically performed before tetramer staining.

  • Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 lymphocyte events) to accurately quantify the rare population of tetramer-positive cells.

Protocol 2: Functional Analysis of p17 Gag (77-85) Specific CTLs by Intracellular Cytokine Staining (ICS)

This protocol is for the functional characterization of p17 Gag (77-85) specific CTLs based on their cytokine production upon stimulation with the cognate peptide.

Materials:

  • PBMCs (as in Protocol 1)

  • RPMI 1640 with 10% FBS

  • p17 Gag (77-85) peptide (SLYNTVATL) (1 mg/mL stock in DMSO)

  • Staphylococcal enterotoxin B (SEB) (Positive Control)

  • DMSO (Negative Control)

  • Brefeldin A (Protein transport inhibitor)[10][13][14]

  • Fluorescently conjugated antibodies for surface markers (CD3, CD8)

  • Fluorescently conjugated antibodies for intracellular markers (IFN-γ, TNF-α, Granzyme B)

  • Fixation/Permeabilization Buffer Kit

  • Permeabilization/Wash Buffer

Procedure:

  • Cell Stimulation: Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 2 x 10^6 cells/mL. Add 1 mL of the cell suspension to each FACS tube.

    • Test Sample: Add the p17 Gag (77-85) peptide to a final concentration of 2 µg/mL.

    • Negative Control: Add an equivalent volume of DMSO.

    • Positive Control: Add SEB to a final concentration of 1 µg/mL.

  • Incubation: Incubate the tubes for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Addition of Protein Transport Inhibitor: Add Brefeldin A to each tube at a final concentration of 10 µg/mL.[10]

  • Continued Incubation: Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.[14]

  • Surface Staining: Centrifuge the cells and wash with FACS buffer. Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Add the cocktail of anti-IFN-γ, anti-TNF-α, and anti-Granzyme B antibodies diluted in permeabilization/wash buffer. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with permeabilization/wash buffer.

  • Resuspension and Acquisition: Resuspend the final cell pellet in FACS buffer and acquire on a flow cytometer.

Visualizations

TCR Recognition of p17 Gag (77-85) Epitope

TCR_Recognition cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) cluster_activation CTL Activation MHC HLA-A*02:01 Peptide p17 Gag (77-85) SLYNTVATL TCR T-Cell Receptor (TCR) TCR->MHC Specific Recognition Activation Signal Transduction Cascade CD8 CD8 CD8->MHC Co-receptor Binding Effector Effector Functions (Cytokine Release, Cytotoxicity) Activation->Effector

Caption: TCR recognition of the p17 Gag (77-85) peptide presented by HLA-A*02:01.

Experimental Workflow for Tetramer and ICS Analysis

Experimental_Workflow cluster_sample Sample Preparation cluster_tetramer Tetramer Staining Protocol cluster_ics Intracellular Cytokine Staining Protocol PBMC_Isolation Isolate PBMCs from Blood Tetramer_Stain Stain with p17 Gag Tetramer PBMC_Isolation->Tetramer_Stain Stimulate Stimulate with p17 Gag Peptide + Brefeldin A PBMC_Isolation->Stimulate Surface_Stain_T Stain for Surface Markers (CD3, CD8) Tetramer_Stain->Surface_Stain_T Acquire_T Acquire on Flow Cytometer Surface_Stain_T->Acquire_T Surface_Stain_I Stain for Surface Markers (CD3, CD8) Stimulate->Surface_Stain_I Fix_Perm Fix and Permeabilize Cells Surface_Stain_I->Fix_Perm Intra_Stain Stain for Intracellular Cytokines Fix_Perm->Intra_Stain Acquire_I Acquire on Flow Cytometer Intra_Stain->Acquire_I

Caption: Workflow for tetramer and intracellular cytokine staining.

Gating Strategy for p17 Gag (77-85) Specific CTLs

Gating_Strategy P0 All Events P1 Singlets (FSC-A vs FSC-H) P0->P1 P2 Live Cells (Viability Dye vs FSC-A) P1->P2 P3 Lymphocytes (FSC-A vs SSC-A) P2->P3 P4 T-Cells (CD3+) P3->P4 P5 Cytotoxic T-Cells (CD8+) P4->P5 P6_T p17 Gag Tetramer+ (Tetramer vs CD8) P5->P6_T Tetramer Analysis P6_I IFN-γ+ (IFN-γ vs CD8) P5->P6_I ICS Analysis P7_I TNF-α+ (TNF-α vs IFN-γ) P6_I->P7_I

Caption: Gating strategy for identifying p17 Gag specific CTLs.

References

Application Note: Chromium-51 Release Assay for Measuring Cytotoxicity Mediated by HIV-1 p17 Gag (77-85)-Specific T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chromium-51 (⁵¹Cr) release assay is a foundational method for quantifying cell-mediated cytotoxicity.[1][2][3][4] It remains a gold standard for measuring the lytic activity of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells.[5] This application note provides a detailed protocol for utilizing the ⁵¹Cr release assay to assess the specific killing of target cells sensitized with the HIV-1 p17 Gag (77-85) peptide, also known as SL9.[6] This peptide (sequence: SLYNTVATL) is a well-characterized, immunodominant HLA-A*02:01-restricted CTL epitope from the HIV-1 Gag protein.[6][7] Measuring CTL activity against this epitope is crucial for evaluating HIV vaccine efficacy and understanding immune responses in infected individuals.[6][7][8]

Principle of the Assay

The assay is based on the principle that viable cells will retain the radioactive isotope ⁵¹Cr. Target cells are first incubated with Na₂⁵¹CrO₄, which is taken up and binds to intracellular proteins.[4] These labeled target cells are then pulsed with the p17 Gag (77-85) peptide, which is presented on their MHC class I molecules (specifically HLA-A*02:01). When effector CTLs that recognize this specific peptide-MHC complex are co-cultured with the target cells, they induce cell lysis (cytotoxicity).[1] The resulting damage to the cell membrane leads to the release of the ⁵¹Cr-labeled proteins into the culture supernatant.[2][4] By measuring the radioactivity in the supernatant using a gamma counter, the percentage of specific lysis can be calculated, providing a quantitative measure of CTL activity.[1][5][9]

Visual Protocols

Experimental Workflow Diagram

The following diagram outlines the major steps of the chromium release assay, from target cell preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Co-incubation cluster_analysis Phase 3: Data Acquisition & Analysis Target 1. Harvest Target Cells (e.g., T2 cells, B-LCLs) Label 2. Label with 50-100 μCi ⁵¹Cr (1-2 hours, 37°C) Target->Label Pulse 3. Pulse with p17 Gag Peptide (e.g., 10 μg/mL) Label->Pulse Wash 4. Wash 3x to Remove Excess ⁵¹Cr & Peptide Pulse->Wash Plate 6. Plate Effector & Target Cells (Various E:T Ratios in Triplicate) Wash->Plate Effector 5. Prepare Effector Cells (CTLs) at Desired Concentrations Effector->Plate Controls Setup Controls: - Spontaneous Release (Targets only) - Maximum Release (Targets + Detergent) Plate->Controls Incubate 7. Incubate Plate (4 hours, 37°C) Plate->Incubate Centrifuge 8. Centrifuge Plate (e.g., 500 x g, 5 min) Incubate->Centrifuge Supernatant 9. Harvest Supernatant Centrifuge->Supernatant Count 10. Measure Radioactivity (Gamma Counter) Supernatant->Count Calculate 11. Calculate % Specific Lysis Count->Calculate

Caption: Workflow for the p17 Gag (77-85) Chromium Release Assay.

CTL-Mediated Cytotoxicity Pathway

This diagram illustrates the mechanism by which a CTL recognizes the p17 Gag peptide on a target cell and induces apoptosis, leading to ⁵¹Cr release.

G cluster_0 Cellular Interaction cluster_1 Lytic Mechanism cluster_2 Cell Death & Detection CTL Effector CTL Recognition TCR recognizes p17 Gag-MHC Complex CTL->Recognition Target Target Cell (HLA-A2+) Pulsed with p17 Gag Peptide Recognition->Target Granules CTL Releases Lytic Granules Recognition->Granules Signal Activation Perforin Perforin Granules->Perforin Granzyme Granzymes Granules->Granzyme Pore Perforin forms pores in target cell membrane Perforin->Pore Entry Granzymes enter target cell Granzyme->Entry Pore->Entry Apoptosis Granzymes trigger Apoptosis Cascade Entry->Apoptosis Lysis Membrane Integrity Lost Apoptosis->Lysis Release ⁵¹Cr Released from Cell Lysis->Release

Caption: Mechanism of CTL-induced lysis and ⁵¹Cr release.

Experimental Protocols

Materials and Reagents
  • Target Cells: HLA-A*02:01-positive cell line (e.g., T2 cells, autologous B-lymphoblastoid cell lines [B-LCLs]).

  • Effector Cells: CTLs specific for HIV-1 p17 Gag (77-85), often derived from peripheral blood mononuclear cells (PBMCs) of HIV-infected or vaccinated individuals.[6]

  • Peptide: HIV-1 p17 Gag (77-85) peptide (SLYNTVATL), purity >95%.[6]

  • Radioisotope: Sodium Chromate (Na₂⁵¹CrO₄), 1 mCi/mL activity.

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Plates: 96-well V-bottom or round-bottom tissue culture plates.

  • Lysis Buffer: 1-5% Triton X-100 or 1M HCl.

  • Equipment: 37°C/5% CO₂ incubator, centrifuge with plate carriers, gamma counter, multichannel pipettes.

Protocol

Part 1: Preparation and Labeling of Target Cells

  • Cell Harvest: Harvest target cells in exponential growth phase. Count cells and assess viability (>95%). You will need approximately 1 x 10⁴ target cells per well.[2]

  • Cell Pelleting: Centrifuge the required number of cells (e.g., 1-2 x 10⁶ cells) in a 15 mL conical tube at 350-400 x g for 5-7 minutes.[1][2]

  • Labeling: Aspirate the supernatant, leaving a small volume (~200 µL). Add 50-100 µCi of ⁵¹Cr solution directly to the cell pellet.[2][10]

  • Peptide Pulsing: Immediately add the p17 Gag (77-85) peptide to a final concentration of 10 µg/mL.[10] For a negative control, a separate aliquot of target cells can be pulsed with an irrelevant peptide.

  • Incubation: Gently resuspend the pellet and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.[2] Flick the tube every 20-30 minutes to ensure uniform labeling and peptide loading.[1]

  • Washing: After incubation, add 10-12 mL of cold culture medium to the tube and centrifuge at 400 x g for 7 minutes.[1][10] Carefully decant the radioactive supernatant into a designated liquid radioactive waste container.

  • Repeat Washing: Repeat the wash step two more times to remove all unincorporated ⁵¹Cr.[11]

  • Final Resuspension: After the final wash, resuspend the labeled and pulsed target cells in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL (which provides 1 x 10⁴ cells per 100 µL).[2][10] Keep on ice until ready to plate.

Part 2: Assay Setup

  • Effector Cell Preparation: Prepare serial dilutions of effector cells in culture medium to achieve the desired Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[1] Plate 100 µL of each effector cell dilution into triplicate wells of a 96-well V-bottom plate.

  • Control Wells (in triplicate):

    • Spontaneous Release: Add 100 µL of target cells and 100 µL of medium only (no effector cells).[2][4] This measures the baseline ⁵¹Cr leakage.

    • Maximum Release: Add 100 µL of target cells and 100 µL of medium. This will be lysed later.[2][4] This determines the total incorporated radioactivity.

  • Plating Target Cells: Add 100 µL of the prepared target cell suspension (1 x 10⁴ cells) to all wells, including experimental and control wells.[2] The final volume in each well should be 200 µL.

  • Incubation: Centrifuge the plate briefly (e.g., 100 x g for 1 minute) to pellet the cells and facilitate cell-to-cell contact. Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[1][5][10]

Part 3: Supernatant Harvesting and Counting

  • Lysis of Maximum Release Wells: 15 minutes before the end of the incubation, add 20 µL of 10% Triton X-100 (for a final concentration of ~1%) to the "Maximum Release" wells to completely lyse the cells.[1]

  • Pellet Cells: After the 4-hour incubation, centrifuge the plate at 500 x g for 5-10 minutes to pellet all intact cells.[11]

  • Harvest Supernatant: Carefully collect 30-100 µL of supernatant from each well, avoiding the cell pellet, and transfer to corresponding tubes or plates suitable for the gamma counter (e.g., LumaPlates).[2][10]

  • Counting: If using LumaPlates, allow them to dry overnight in a fume hood.[1][10] Measure the radioactivity (counts per minute, CPM) of each sample in a gamma or beta counter.[2]

Data Presentation and Analysis

Calculation of Specific Lysis

The percentage of specific cytotoxicity is calculated using the following formula:[1][5][9]

% Specific Lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

  • Experimental Release: Average CPM from wells with both effector and target cells.

  • Spontaneous Release: Average CPM from wells with target cells and medium only.

  • Maximum Release: Average CPM from wells with target cells lysed with detergent.

Example Data Table

The following table shows representative data from a 4-hour ⁵¹Cr release assay testing a p17 Gag-specific CTL line.

E:T RatioEffector CellsTarget CellsAvg. Experimental CPM% Specific Lysis
Controls
Spontaneous010,000450N/A
Maximum010,0008,200N/A
Experimental
40:1400,00010,0006,48077.8%
20:1200,00010,0005,12060.3%
10:1100,00010,0003,65041.3%
5:150,00010,0002,13021.7%
Negative Control
40:1 (Irrelevant Peptide)400,00010,0005801.7%

Note: Data is hypothetical and for illustrative purposes only.

Interpretation of Results
  • A high Spontaneous Release (typically >20-25% of Maximum Release) may indicate poor target cell health and can invalidate the assay results.

  • The % Specific Lysis should increase with higher E:T ratios, demonstrating a dose-dependent killing effect by the CTLs.

  • Target cells pulsed with an irrelevant peptide or unpulsed target cells should show minimal lysis, confirming the antigen-specificity of the CTL response.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Concentration for T Cell Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize peptide concentration for successful T cell stimulation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during T cell stimulation experiments with peptides.

Issue: Low or No T Cell Activation

Possible Cause 1: Suboptimal Peptide Concentration

  • Solution: Perform a peptide titration experiment to determine the optimal concentration. The ideal concentration can vary depending on the peptide sequence, purity, and the affinity of the T cell receptor (TCR).[1][2] A typical starting range is 1-10 µg/mL (or 1-10 µM).[1][3] For some applications, concentrations as low as 2.5 µg/mL have been used, while others may require up to 40 µg/mL.[4]

Possible Cause 2: Poor Peptide Solubility or Stability

  • Solution: Ensure your peptide is fully dissolved. Peptides are often lyophilized and may require a small amount of an organic solvent like DMSO to be fully reconstituted before being diluted in your culture medium.[3][5] Store peptide stocks at -20°C or -80°C and avoid repeated freeze-thaw cycles.[5][6] Peptides containing certain amino acids like Cysteine, Tryptophan, or Methionine are prone to oxidation.[6]

Possible Cause 3: Issues with Antigen Presenting Cells (APCs)

  • Solution: T cell activation by peptides requires presentation by APCs.[7] Ensure your cell population (e.g., PBMCs) contains a sufficient number of healthy APCs.[7] For purified T cell cultures, you will need to add APCs to the co-culture.

Possible Cause 4: Incorrect Incubation Time

  • Solution: The optimal stimulation time can vary. For intracellular cytokine staining (ICS), a minimum of 5-6 hours is often required to detect cytokines like IFN-γ, TNF-α, and IL-2.[8] Longer incubation times (up to 48 hours) may be necessary for other assays like ELISpot.[5] It is recommended to optimize the incubation time for your specific experiment.[5]

Issue: High Background Signal in Negative Controls

Possible Cause 1: Contamination of Peptide Stock

  • Solution: Endotoxins in peptide preparations can cause non-specific immune cell activation.[6] Use peptides with guaranteed low endotoxin levels for immunological assays.[6] Also, ensure that the DMSO concentration in your final culture medium is below 1% (v/v) to avoid toxicity.[5]

Possible Cause 2: Non-specific Cell Activation

  • Solution: Ensure your negative control is appropriate. A vehicle control (e.g., culture medium with the same final concentration of DMSO used to dissolve the peptide) is essential.[5] You can also use an irrelevant peptide pool as a negative control.[5]

Issue: Variability Between Experiments

Possible Cause 1: Inconsistent Peptide Concentration

  • Solution: Inaccurate calculation of peptide concentration can lead to variability.[6] It is important to differentiate between net peptide content and total peptide weight provided by the manufacturer.

Possible Cause 2: Donor-to-Donor Variability

  • Solution: T cell responses can vary significantly between donors.[5] It is crucial to test multiple donors to ensure the reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new peptide?

A1: A good starting point for a new peptide is typically between 1 µg/mL and 10 µg/mL.[3][5][8] However, it is highly recommended to perform a dose-response experiment (peptide titration) to determine the optimal concentration for your specific peptide and experimental setup.

Q2: How do I properly dissolve and store my peptides?

A2: Most lyophilized peptides should be reconstituted in a small amount of sterile, high-purity DMSO to create a concentrated stock solution.[3][5] This stock can then be diluted in your cell culture medium to the final working concentration.[5] It is best to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]

Q3: Can I use a pool of peptides to stimulate T cells?

A3: Yes, using peptide pools is a common and efficient method for stimulating T cells, especially for screening responses to a whole protein or multiple epitopes.[5][9] When using a pool, the final concentration of each individual peptide is typically maintained in the optimal range (e.g., 1-2 µg/mL per peptide).[8]

Q4: What are the key differences in peptide requirements for stimulating CD4+ vs. CD8+ T cells?

A4: CD8+ T cells typically recognize shorter peptides (8-10 amino acids) presented on MHC class I molecules. CD4+ T cells recognize longer peptides (12-16 amino acids or more) presented on MHC class II molecules.[10] Overlapping peptide pools, often consisting of 15-mer peptides with an 11-amino-acid overlap, are a good compromise for stimulating both CD4+ and CD8+ T cells.[11][12]

Q5: What are the essential controls for a T cell stimulation experiment?

A5:

  • Negative Control: Cells cultured with medium and the same concentration of the peptide solvent (e.g., DMSO) but without the peptide. This helps determine the baseline level of activation.[5]

  • Positive Control: A stimulus known to induce a strong T cell response, such as a mitogen like Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.[5][13] A well-characterized peptide pool (e.g., CEF peptide pool) can also serve as a positive control for antigen-specific responses.[5]

  • Unstimulated Control: Cells cultured in medium alone.

Data Presentation

Table 1: Typical Peptide Concentrations for T Cell Stimulation
Assay TypeTypical Peptide Concentration Range (per peptide)Reference(s)
Intracellular Cytokine Staining1 - 10 µg/mL[5][8]
ELISpot1 - 10 µg/mL[5]
T Cell Proliferation2.5 - 40 µg/mL[4]
In vitro T Cell Expansion1 - 10 µM[1][3]
Table 2: Recommended Cell Densities for T Cell Stimulation Assays
Assay TypeCell TypeRecommended Cell Density per wellPlate FormatReference(s)
Intracellular Cytokine StainingPBMCs1 x 10⁷ cells in 1 mL24-well[5]
ELISpotPBMCs2.5 x 10⁵ cells in 150 µL96-well[5]
T Cell ProliferationTCCs1 x 10⁴ cells in 200 µL96-well[10]

Experimental Protocols

Protocol 1: Peptide Titration Assay for Optimal Concentration Determination
  • Prepare Peptide Dilutions: Prepare a series of dilutions of your peptide in complete cell culture medium. A common range to test is 0.1, 1, 5, 10, and 20 µg/mL.

  • Cell Plating: Seed your cells (e.g., PBMCs) in a 96-well plate at the desired density.

  • Stimulation: Add the different peptide concentrations to the respective wells. Include negative and positive controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired period (e.g., 6 hours for ICS, 24-48 hours for proliferation assays).

  • Readout: Perform your chosen assay (e.g., ICS, ELISpot, or a proliferation assay like [³H]-thymidine incorporation) to measure T cell activation.

  • Analysis: Plot the T cell response against the peptide concentration to determine the optimal concentration that gives a maximal response with minimal background.

Protocol 2: Intracellular Cytokine Staining (ICS)
  • Cell Stimulation: Stimulate 1-2 x 10⁶ PBMCs with the optimized peptide concentration in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 5-6 hours.[5][8] Include positive and negative controls.

  • Surface Staining: After stimulation, wash the cells and stain for cell surface markers (e.g., CD3, CD4, CD8) with fluorescently labeled antibodies.

  • Fix and Permeabilize: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies.

  • Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to quantify the percentage of cytokine-producing T cells.[5]

Visualizations

T_Cell_Stimulation_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Peptide_Reconstitution Reconstitute Peptide (e.g., in DMSO) Titration Peptide Titration (Determine Optimal Conc.) Peptide_Reconstitution->Titration Cell_Isolation Isolate PBMCs Co-culture Co-culture Cells with Peptide Cell_Isolation->Co-culture Titration->Co-culture Optimal Concentration ICS Intracellular Cytokine Staining (ICS) Co-culture->ICS ELISpot ELISpot Co-culture->ELISpot Proliferation Proliferation Assay Co-culture->Proliferation

Caption: Experimental workflow for optimizing peptide concentration and assessing T cell activation.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC Peptide-MHC Complex TCR T Cell Receptor (TCR) MHC->TCR Binding Signaling Intracellular Signaling Cascade TCR->Signaling Activation T Cell Activation (Cytokine Production, Proliferation) Signaling->Activation

Caption: Simplified signaling pathway of T cell activation by a peptide-MHC complex.

Troubleshooting_Tree Start Low/No T Cell Activation Check_Peptide_Conc Is Peptide Concentration Optimal? Start->Check_Peptide_Conc Perform_Titration Perform Peptide Titration (e.g., 0.1-20 µg/mL) Check_Peptide_Conc->Perform_Titration No Check_Peptide_Quality Is Peptide Quality Adequate? Check_Peptide_Conc->Check_Peptide_Quality Yes Perform_Titration->Check_Peptide_Quality Check_Solubility Check Solubility & Storage (Use DMSO, Aliquot, -20°C) Check_Peptide_Quality->Check_Solubility No Check_APCs Are APCs Present and Healthy? Check_Peptide_Quality->Check_APCs Yes Check_Purity Use High-Purity, Low-Endotoxin Peptide Check_Solubility->Check_Purity Ensure_APCs Ensure Sufficient Healthy APCs in Culture (e.g., PBMCs) Check_APCs->Ensure_APCs No Check_Incubation Is Incubation Time Sufficient? Check_APCs->Check_Incubation Yes Ensure_APCs->Check_Incubation Optimize_Time Optimize Incubation Time (e.g., 6h for ICS, 24-48h for ELISpot) Check_Incubation->Optimize_Time No Success Successful Activation Check_Incubation->Success Yes Optimize_Time->Success

Caption: Troubleshooting decision tree for low or no T cell activation.

References

Stability and storage of lyophilized HIV p17 Gag (77-85) peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of lyophilized HIV p17 Gag (77-85) peptide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the lyophilized HIV p17 Gag (77-85) peptide?

A1: For optimal stability, lyophilized peptides should be stored in a freezer, protected from light. The recommended storage temperatures are detailed in the table below. Lyophilized peptides are stable at room temperature for several days to weeks, making them suitable for standard shipping conditions.[1][2]

Q2: How long can I store the lyophilized peptide?

A2: The shelf life of the lyophilized peptide is highly dependent on the storage temperature. When stored at -20°C or -80°C, the peptide can remain stable for several years.[2][3][4][5] Avoid storing at room temperature for extended periods to prevent degradation.[2]

Q3: The amount of lyophilized powder in the vial appears very small or almost invisible. Is this normal?

A3: Yes, this is normal. Peptides, especially short sequences like HIV p17 Gag (77-85), are often highly hygroscopic and can appear as a thin film, a gel-like substance, or may be difficult to see in the vial.[1][4] The product is packaged by mass (e.g., 1 mg), not by volume.[6]

Q4: What is the best way to reconstitute the lyophilized peptide?

A4: The choice of solvent depends on the experimental requirements. For most applications, sterile, high-purity water or a small amount of dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is recommended.[7][8] It is crucial to allow the vial to warm to room temperature before opening to prevent condensation, as the peptide is hygroscopic.[9]

Q5: What is the stability of the peptide once it is reconstituted in a solution?

A5: Peptides in solution are significantly less stable than in their lyophilized form.[1][5][10] Their stability in solution depends on the solvent, pH (optimal pH is 5-7), and the presence of amino acids prone to degradation.[1] For reconstituted peptides, it is strongly recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][9]

Storage Condition Summary

FormStorage TemperatureExpected StabilityRecommendations
Lyophilized Room TemperatureWeeks to MonthsSuitable for short-term storage and shipping.[1][2]
2-8°C (Refrigerated)Approx. 1-2 yearsFor intermediate-term storage.[2]
-20°C (Frozen)Several yearsRecommended for long-term storage .[1][2][3][9]
-80°C (Deep Freeze)> 5 yearsOptimal for maximum longevity.[1][2][4]
Reconstituted 4°C1-2 weeksFor immediate use only.[1]
-20°C3-4 monthsAliquot to avoid freeze-thaw cycles.[1]
-80°CUp to 1 yearBest for preserving the integrity of the reconstituted peptide.[1][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peptide won't dissolve - Incorrect solvent.- Peptide concentration is too high.- The peptide has degraded due to improper storage.- Confirm the recommended solvent from the product datasheet. The HIV p17 Gag (77-85) peptide is generally soluble in water and DMSO.[7]- Try gentle vortexing or sonication.- If water is the solvent, try adding a small amount of acetonitrile or DMSO to aid dissolution.[6]
Inconsistent experimental results - Inaccurate peptide concentration due to weighing errors (static, hygroscopic nature).- Peptide degradation from multiple freeze-thaw cycles.- Peptide degradation in solution due to long-term storage.- Before weighing, allow the vial to equilibrate to room temperature in a desiccator.[9]- Reconstitute the entire vial and then aliquot the solution for single-use experiments to ensure consistent concentrations.- Always prepare fresh solutions for critical experiments and avoid storing peptides in solution for extended periods.[9]
Low or no cellular response (e.g., in ELISPOT) - Peptide has degraded.- Suboptimal peptide concentration used for stimulation.- Incorrect peptide sequence for the specific HLA type.- Verify the storage conditions and age of the peptide. Use a fresh vial if degradation is suspected.- Perform a dose-response experiment to determine the optimal peptide concentration for your specific assay.- Ensure the HIV p17 Gag (77-85) peptide (SLYNTVATL) is appropriate for your experimental system (it is a well-known HLA-A*02:01 restricted epitope).[11][12]
Visible particles or cloudiness after reconstitution - Bacterial contamination.- The peptide has aggregated.- Buffer incompatibility.- Reconstitute using sterile water, buffer, or DMSO.- The solution can be passed through a 0.2 µm filter to remove potential contamination or aggregates.[9]- If aggregation is suspected, try dissolving in a small amount of organic solvent (like DMSO) before diluting with aqueous buffer.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized HIV p17 Gag (77-85) Peptide

This protocol provides a general procedure for reconstituting the peptide for use in cell culture assays.

  • Equilibrate Vial: Remove the vial of lyophilized peptide from its storage location (-20°C or -80°C) and place it in a desiccator at room temperature. Allow it to warm to room temperature for at least 30 minutes before opening. This prevents water condensation on the hygroscopic peptide.[9]

  • Solvent Preparation: Prepare your desired sterile solvent. For a 1 mg/mL stock solution, high-purity, sterile water is often sufficient.[13] Alternatively, for better solubility or for long-term frozen storage of the stock solution, dissolve the peptide in sterile DMSO first.

  • Reconstitution:

    • For Aqueous Stock: Aseptically add the calculated volume of sterile water to the vial to achieve the desired concentration (e.g., 1 mL for a 1 mg vial to get 1 mg/mL).

    • For DMSO Stock: Aseptically add a small volume of pure DMSO (e.g., 50 µL) to the vial.[8] Gently swirl or vortex to ensure the peptide is fully dissolved. Then, add sterile water or a suitable buffer to reach the final desired volume and concentration. The final DMSO concentration should typically be kept below 1% (v/v) in cell-based assays to avoid toxicity.[8]

  • Mixing: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved and the solution is homogeneous. Avoid vigorous shaking, which can cause aggregation of some peptides.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately divide the stock solution into single-use aliquots.[9] Store these aliquots at -20°C or preferably -80°C.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of the peptide over time.

  • Initial Analysis (T=0):

    • Reconstitute a fresh vial of the lyophilized peptide as described in Protocol 1.

    • Immediately analyze a sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the peptide elution at a wavelength of 214-220 nm.

    • Record the peak area and retention time of the main peptide peak. This will serve as the baseline for purity and concentration.

  • Sample Storage: Store the remaining reconstituted peptide solution and other lyophilized vials under the conditions you wish to test (e.g., 4°C, -20°C, room temperature).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot or a new lyophilized vial stored under the test conditions.

    • If using a lyophilized vial, reconstitute it using the exact same procedure as for the T=0 sample.

    • Analyze the sample by RP-HPLC using the identical method as the initial analysis.

  • Data Comparison:

    • Compare the peak area of the main peptide from the stored sample to the T=0 sample. A decrease in the main peak area and the appearance of new peaks (degradation products) indicate instability.

    • Calculate the percentage of remaining intact peptide to quantify stability under the tested storage conditions.

Visualizations

Experimental_Workflow_for_CTL_Stimulation cluster_prep Peptide & Cell Preparation cluster_stim Stimulation & Culture cluster_assay Functional Assay P1 Reconstitute Lyophilized HIV p17 Gag (77-85) Peptide S1 Pulse Antigen Presenting Cells (APCs) with Peptide P1->S1 P2 Isolate PBMCs from Blood Sample P2->S1 S2 Co-culture Peptide-Pulsed APCs with CD8+ T-cells S1->S2 S3 Culture for 7-14 days (with IL-2) S2->S3 A1 Perform ELISPOT Assay (IFN-γ release) S3->A1 Analyze CTL Response A2 Perform Cytotoxicity Assay (e.g., Cr-51 release) S3->A2 Analyze CTL Response A3 Analyze by Flow Cytometry (Intracellular Cytokine Staining) S3->A3 Analyze CTL Response Troubleshooting_Logic Start Inconsistent or Negative Experimental Results Q1 Was peptide stored correctly? (Lyophilized at -20°C, Aliquots frozen) Start->Q1 Sol1 Discard peptide. Use a new vial and follow storage guidelines. Q1->Sol1 No Q2 Were freeze-thaw cycles avoided? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Reconstituted peptide may be degraded. Prepare fresh aliquots from a new vial. Q2->Sol2 No Q3 Was the peptide reconstituted correctly? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Review reconstitution protocol. Ensure correct solvent and procedure. Q3->Sol3 No End Check other experimental variables (cell viability, reagent quality, etc.) Q3->End Yes A3_Yes Yes A3_No No

References

Solubility issues with HIV p17 Gag (77-85) peptide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of the HIV p17 Gag (77-85) peptide (Sequence: Ser-Leu-Tyr-Asn-Thr-Val-Ala-Thr-Leu).

Troubleshooting Guide

This guide addresses common issues encountered when dissolving the HIV p17 Gag (77-85) peptide.

Question: My HIV p17 Gag (77-85) peptide will not dissolve in water or aqueous buffers (like PBS). What should I do?

Answer:

This is a common issue because the HIV p17 Gag (77-85) peptide is highly hydrophobic.[1] Its amino acid sequence contains over 50% hydrophobic residues (L, Y, V, A, L), which leads to poor solubility in aqueous solutions.[1][2] The peptide is also neutral, as it lacks acidic or basic residues, meaning pH adjustments of the buffer will have a minimal effect on its solubility.[3]

We recommend a step-by-step approach using organic solvents. Before dissolving the entire sample, always test the solubility on a small amount of the peptide first.[3][4]

Recommended Dissolution Protocol
  • Preparation: Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator.[5] Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to ensure all the powder is at the bottom.[1]

  • Initial Dissolution in Organic Solvent: Add a small volume of 100% Dimethyl Sulfoxide (DMSO) to the peptide to create a concentrated stock solution.[2][4][5] For example, add 30-50 µL of DMSO to 1 mg of peptide.

  • Vortexing/Sonication: Vortex the solution thoroughly. If dissolution is still incomplete, brief sonication can help.[1][6] We recommend a cycle of three 10-second bursts, chilling the tube on ice in between.[1]

  • Dilution into Aqueous Buffer: Once the peptide is fully dissolved in DMSO, slowly add this stock solution dropwise into your desired aqueous buffer while vortexing.[5] This gradual dilution is critical to prevent the peptide from precipitating.

  • Check for Turbidity: If the solution becomes cloudy or turbid, you have exceeded the peptide's solubility limit in that final buffer concentration.[2][5]

The following diagram illustrates the recommended workflow for dissolving the peptide.

G cluster_0 start Start: Lyophilized Peptide warm_spin Warm vial to RT Centrifuge to collect powder start->warm_spin test_sol Weigh a small test amount warm_spin->test_sol add_dmso Add small volume of 100% DMSO (e.g., 30-50 µL) test_sol->add_dmso dissolve Vortex and/or Sonicate to fully dissolve add_dmso->dissolve check_dissolved Is peptide fully dissolved? dissolve->check_dissolved check_dissolved->dissolve No add_buffer Slowly add peptide-DMSO stock to stirring aqueous buffer check_dissolved->add_buffer Yes check_turbidity Does solution look clear? add_buffer->check_turbidity success Peptide is ready for use check_turbidity->success Yes fail Stop. Re-evaluate concentration or solvent system. check_turbidity->fail No

Caption: Recommended workflow for dissolving the hydrophobic HIV p17 Gag (77-85) peptide.

Question: My peptide precipitated after I diluted the DMSO stock solution into my aqueous buffer. Can I salvage it?

Answer:

If the peptide precipitates, you have likely exceeded its solubility limit. To salvage the peptide, it should be re-lyophilized (freeze-dried) before attempting to dissolve it again in a different solvent or at a lower concentration.[1] Avoid simply adding more buffer, as this will not redissolve the precipitate.

Question: Can I use solvents other than DMSO? My experiment is sensitive to it.

Answer:

Yes. If DMSO interferes with your experimental system, you can use other organic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile.[1] The general protocol of dissolving in a small amount of the organic solvent first and then diluting into the aqueous buffer remains the same.[1]

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of the HIV p17 Gag (77-85) peptide?

A1: The key properties are summarized in the table below. The peptide's sequence (SLYNTVATL) makes it highly hydrophobic and neutral in charge at physiological pH, which are the primary drivers of its low aqueous solubility.

PropertyValue/DescriptionReference
Sequence H-Ser-Leu-Tyr-Asn-Thr-Val-Ala-Thr-Leu-OH[7][8]
Molecular Weight ~981.1 g/mol [8][9]
Hydrophobicity High (>50% hydrophobic residues)[1]
Charge at pH 7 Neutral (Overall charge = 0)[3]
Recommended Solvents Primary: DMSO. Alternatives: DMF, Acetonitrile.[1][2][5]
Aqueous Solubility Generally poor; requires organic solvent for initial dissolution.[1][2]

Q2: How should I store the HIV p17 Gag (77-85) peptide?

A2: Proper storage is crucial to maintain the peptide's integrity.

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C, or preferably -80°C, in a sealed container with a desiccant.[5] Under these conditions, the peptide can be stable for several years.[5]

  • In Solution: Peptide solutions are much less stable. It is recommended to prepare fresh solutions for each experiment. If you must store the peptide in solution, create single-use aliquots of the stock solution and store them at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[4]

Q3: What is the primary application of the HIV p17 Gag (77-85) peptide?

A3: This peptide is a well-known, immunodominant HLA-A*02:01-restricted cytotoxic T-lymphocyte (CTL) epitope from the HIV-1 Gag protein.[10][11] Its primary use in research is to stimulate specific CTL responses from peripheral blood mononuclear cells (PBMCs) of HIV-infected or vaccinated individuals.[10] The resulting cellular immune response is often quantified using methods like the ELISPOT assay to measure interferon-gamma (IFN-γ) release.[10]

The diagram below outlines a typical experimental workflow involving this peptide.

G cluster_1 peptide_prep Prepare HIV p17 Gag (77-85) stock solution (e.g., in DMSO) stimulate Stimulate PBMCs with peptide in cell culture medium peptide_prep->stimulate pbmc_iso Isolate PBMCs from HLA-A2+ donor blood pbmc_iso->stimulate incubate Incubate for a defined period (e.g., hours to days) stimulate->incubate assay Perform readout assay (e.g., ELISPOT, Intracellular Cytokine Staining) incubate->assay analyze Analyze results: Quantify IFN-γ producing cells assay->analyze

Caption: General workflow for a CTL stimulation experiment using the HIV p17 Gag (77-85) peptide.

Q4: What concentration of DMSO is safe for my cell-based assays?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.5% DMSO is widely considered safe for most cell lines, while some may tolerate up to 1%.[5] It is always best to include a vehicle control (medium with the same final concentration of DMSO but without the peptide) in your experiments to account for any effects of the solvent on the cells.

References

Technical Support Center: Addressing Endotoxin Contamination in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals address endotoxin contamination in synthetic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

What are endotoxins and why are they a concern for synthetic peptides?

Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1][2] They are potent pyrogens, meaning they can induce fever and a strong inflammatory response if they enter the bloodstream.[3][4] For synthetic peptides intended for in vivo studies or as parenteral drugs, endotoxin contamination can lead to severe adverse effects, including septic shock.[2][5] In in vitro cell-based assays, endotoxins can cause non-specific immune cell activation, altered cytokine release, and compromised cell viability, leading to unreliable and misleading experimental results.[4][6]

What are the primary sources of endotoxin contamination in synthetic peptides?

Endotoxins are ubiquitous in the environment, making contamination a common challenge.[4][7] Key sources during peptide synthesis and handling include:

  • Water and Buffers: Water is a primary vehicle for bacterial growth and endotoxin contamination.[7]

  • Raw Materials and Reagents: Some reagents used in peptide synthesis can be contaminated with endotoxins.

  • Equipment: Glassware, chromatography columns, tubing, and lyophilizers can harbor endotoxins if not properly depyrogenated.[7]

  • Human Handling: Personnel can introduce endotoxins through improper aseptic techniques.[7]

  • Air: Airborne bacteria can also be a source of contamination.[4]

The most critical stages for introducing endotoxin contamination are during the purification and lyophilization steps, which often involve aqueous environments conducive to bacterial growth.[7]

How are endotoxins detected and quantified?

The industry standard for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) assay .[8][9] This assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin.[10][11] There are three main formats of the LAL assay:

  • Gel-Clot Method: A qualitative or semi-quantitative test where the formation of a solid gel indicates the presence of endotoxin above a certain limit.[8][11]

  • Turbidimetric Assay: A quantitative method that measures the increase in turbidity (cloudiness) as the LAL reagent reacts with endotoxin.[8][11]

  • Chromogenic Assay: A quantitative method where the reaction of endotoxin with the LAL reagent cleaves a chromogenic substrate, resulting in a color change that is proportional to the endotoxin concentration.[8][11]

What are the acceptable endotoxin limits for synthetic peptides?

Endotoxin limits are dependent on the final application of the peptide. For parenteral drugs, the limit is calculated based on the dose of the product and the route of administration.[12] The general formula is:

Endotoxin Limit (EU/mg or EU/mL) = K / M

Where:

  • K is the threshold pyrogenic dose in Endotoxin Units (EU) per kilogram of body weight.

  • M is the maximum dose of the peptide administered per kilogram per hour.[12]

Route of AdministrationThreshold Pyrogenic Dose (K)
Intravenous (IV), Intramuscular (IM)5.0 EU/kg
Intrathecal0.2 EU/kg
Water for Injection (WFI)<0.25 EU/mL
Ophthalmic Irrigation ProductsNMT 0.5 EU/mL

Data sourced from multiple references.[12][13][14]

For in vitro applications, while there are no official limits, it is recommended to keep endotoxin levels as low as possible, ideally below 0.01 EU/µg, to avoid interference with cellular assays.[15][16]

Troubleshooting Guide

This guide addresses common issues encountered during endotoxin testing and removal.

Issue 1: High Endotoxin Levels Detected in the Final Peptide Product

Possible Causes:

  • Contaminated water or buffers used during purification.

  • Inadequate depyrogenation of glassware and equipment.

  • Contamination from chromatography columns or resins.

  • Improper handling and aseptic technique.

Troubleshooting Steps:

  • Verify Water Quality: Ensure that all water and buffers used are certified pyrogen-free.

  • Depyrogenate Equipment: Properly depyrogenate all glassware and stainless steel equipment by baking at 250°C for at least 30 minutes.[17] For heat-sensitive materials like plastic tubing, flush with an appropriate sanitizing agent followed by rinsing with endotoxin-free water.[18][19]

  • Sanitize Chromatography System: Sanitize the HPLC system, including columns and tubing, with a dilute sodium hydroxide solution or another suitable depyrogenating agent.[7]

  • Review Handling Procedures: Ensure strict aseptic techniques are followed, including wearing gloves and working in a clean environment, especially during the final purification, lyophilization, and packaging steps.[18]

Issue 2: LAL Assay Interference (False Positives or Negatives)

Possible Causes:

  • pH out of range: The optimal pH for the LAL assay is typically between 6.0 and 8.0.[20]

  • Presence of interfering substances:

    • High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can interfere with the assay.[20]

    • Proteins in the sample may bind to endotoxin, masking it from detection.[21]

    • Certain substances can inhibit or enhance the enzymatic cascade of the LAL reaction.[21]

  • Fungal contamination: (1→3)-β-D-glucans from fungi can cause false positives in some LAL assays.[22]

Troubleshooting Steps:

  • Sample Dilution: This is the most common and effective method to overcome interference. Diluting the sample can reduce the concentration of interfering substances to a level where they no longer affect the assay, while still allowing for the detection of endotoxin.[20][21]

  • pH Adjustment: Adjust the pH of the sample to be within the optimal range for the LAL reagent using an endotoxin-free acid or base.[20]

  • Heat Treatment: For protein-containing samples, heat denaturation can release bound endotoxin. However, this should be validated as some proteins bind endotoxin more strongly when heated.[21]

  • Use of Endotoxin-Specific Reagents: To avoid false positives from glucans, use LAL reagents that are formulated to be insensitive to (1→3)-β-D-glucan.[22]

  • Validation with Positive Product Control: Always include a positive product control (the sample spiked with a known amount of endotoxin) to confirm that the sample is not inhibiting the assay.[23]

Experimental Protocols

Protocol 1: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay

This protocol provides a general outline for a qualitative gel-clot assay.

Materials:

  • LAL reagent (e.g., Pyrotell®)

  • Endotoxin standard

  • LAL Reagent Water (endotoxin-free)

  • Depyrogenated glass test tubes (10 x 75 mm) and pipettes

  • Dry block incubator or non-circulating water bath at 37 ± 1°C

  • Vortex mixer

Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent and the endotoxin standard with LAL Reagent Water according to the manufacturer's instructions.

  • Sample Preparation: Dissolve the synthetic peptide in LAL Reagent Water to the desired concentration. If necessary, prepare dilutions of the sample.

  • Positive and Negative Controls:

    • Negative Control: Add 0.1 mL of LAL Reagent Water to a test tube.

    • Positive Control: Prepare a series of endotoxin standard dilutions (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the labeled sensitivity of the LAL reagent). Add 0.1 mL of each dilution to separate test tubes.

    • Positive Product Control: Spike a sample of the peptide solution with a known amount of endotoxin (typically 2λ).

  • Assay:

    • Add 0.1 mL of the reconstituted LAL reagent to each tube containing the sample, negative control, positive controls, and positive product control.

    • Immediately mix the contents of each tube thoroughly and place them in the 37°C incubator.

  • Incubation: Incubate the tubes undisturbed for 60 ± 2 minutes.[23]

  • Reading the Results:

    • Carefully remove the tubes from the incubator and invert each tube 180°.

    • A positive result is indicated by the formation of a solid gel that remains intact at the bottom of the tube.

    • A negative result is indicated if the contents of the tube are liquid or form a viscous gel that does not remain intact.

Interpretation:

  • The negative control must be negative for the test to be valid.

  • The positive controls must give the expected results to confirm the sensitivity of the LAL reagent.

  • The positive product control must be positive to rule out inhibition by the sample.

  • If the sample tube shows a positive result, the endotoxin level is at or above the sensitivity of the LAL reagent.

Protocol 2: Endotoxin Removal by Two-Phase Extraction with Triton X-114

This method is effective for removing endotoxins from protein and peptide solutions.

Materials:

  • Triton X-114

  • Endotoxin-free buffers and tubes

  • Refrigerated centrifuge

  • Incubators or water baths at 4°C and 37°C

Procedure:

  • Preparation of Triton X-114 Solution: Prepare a 1% (v/v) solution of Triton X-114 in an endotoxin-free buffer.

  • Mixing with Sample: Add the 1% Triton X-114 solution to the peptide sample.

  • Incubation at Low Temperature: Incubate the mixture at 4°C for 30 minutes with gentle stirring to ensure a homogeneous solution.[24]

  • Phase Separation: Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy as the Triton X-114 separates into a detergent-rich phase.[24]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 20,000 x g) for 10 minutes at 25°C to pellet the detergent-rich phase containing the endotoxins.[24]

  • Collection of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the purified peptide.

  • Repeat Cycles: For higher purity, the process can be repeated one or two more times.

  • Final Quantification: Measure the endotoxin level in the final purified peptide solution using the LAL assay to confirm the removal efficiency.

Endotoxin Removal MethodPrinciple of ActionTypical Removal EfficiencyKey AdvantagesKey Disadvantages
Ion-Exchange Chromatography Endotoxins are negatively charged and bind to a positively charged anion-exchange resin.>90%High efficiency, scalable.Can lead to protein/peptide loss, sensitive to pH and salt concentration.[24][25]
Two-Phase Extraction (Triton X-114) Endotoxins partition into a detergent-rich phase upon temperature change.45-99%Rapid, scalable.Requires removal of the detergent, which can cause product loss.[24][26]
Ultrafiltration Uses a membrane with a specific molecular weight cutoff to separate large endotoxin aggregates from smaller peptides.28.9-99.8%Physical separation, no additives.Efficiency depends on peptide size and endotoxin aggregation state.[24]
Activated Carbon Adsorption Endotoxins adsorb to the large surface area of activated carbon.~93.5%Cost-effective, strong adsorption.Non-selective, can cause significant product loss.[24]
Affinity Chromatography (e.g., Polymyxin B) Utilizes ligands with high affinity for the lipid A portion of endotoxin.HighHigh specificity.Expensive, potential for ligand leaching.[24]

Visualizations

Endotoxin_Contamination_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control cluster_remediation Remediation Raw_Materials Raw Materials (Water, Reagents) Synthesis Solid-Phase Peptide Synthesis Raw_Materials->Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final Peptide Product Lyophilization->Final_Peptide LAL_Assay LAL Assay Final_Peptide->LAL_Assay Result Endotoxin Level Acceptable? LAL_Assay->Result Pass Pass Result->Pass Yes Fail Fail Result->Fail No Removal Endotoxin Removal (e.g., Chromatography, Extraction) Re_QC Re-run QC Removal->Re_QC Re_QC->LAL_Assay Fail->Removal

Caption: Workflow for endotoxin control in synthetic peptide manufacturing.

LAL_Assay_Pathway Endotoxin Endotoxin (LPS) FactorC Factor C Endotoxin->FactorC activates ActivatedFactorC Activated Factor C FactorC->ActivatedFactorC FactorB Factor B ActivatedFactorC->FactorB activates ActivatedFactorB Activated Factor B FactorB->ActivatedFactorB ProclottingEnzyme Proclotting Enzyme ActivatedFactorB->ProclottingEnzyme activates ClottingEnzyme Clotting Enzyme ProclottingEnzyme->ClottingEnzyme Coagulogen Coagulogen ClottingEnzyme->Coagulogen cleaves Coagulin Coagulin (Gel Clot) Coagulogen->Coagulin Troubleshooting_LAL_Interference Start Start: LAL Assay Interference Suspected Dilution Step 1: Dilute Sample (within Max Valid Dilution) Start->Dilution Check_PPC1 Does Positive Product Control (PPC) pass? Dilution->Check_PPC1 pH_Check Step 2: Check & Adjust pH (Range: 6.0 - 8.0) Check_PPC1->pH_Check No End_Pass Interference Resolved Check_PPC1->End_Pass Yes Check_PPC2 Does PPC pass? pH_Check->Check_PPC2 Heat_Treatment Step 3: Heat Inactivation (for protein samples) Check_PPC2->Heat_Treatment No Check_PPC2->End_Pass Yes Check_PPC3 Does PPC pass? Heat_Treatment->Check_PPC3 Check_PPC3->End_Pass Yes End_Fail Consult Specialist/ Alternative Method Check_PPC3->End_Fail No

References

Technical Support Center: Impact of Trifluoroacetate (TFA) on Cellular Assays with p17 Gag Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HIV-1 p17 Gag peptide. A common issue in cellular assays involving synthetic peptides is the interference from residual trifluoroacetate (TFA), a chemical used during peptide synthesis and purification.[1][2][3][4][5][6][7][8][9] This guide will help you identify and resolve potential TFA-related problems in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetate (TFA) and why is it present in my p17 Gag peptide preparation?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis to cleave the synthesized peptide from the resin.[1][2] It is also used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[1][3] Consequently, synthetic peptides like p17 Gag are often supplied as TFA salts, where the TFA counter-ion is associated with positively charged residues in the peptide.[4][5]

Q2: How can TFA affect my cellular assays with the p17 Gag peptide?

A2: Residual TFA can significantly impact cellular assays in several ways:

  • Altered Cell Viability and Proliferation: TFA has been shown to inhibit cell proliferation in some cases and stimulate it in others, leading to inconsistent or erroneous results.[1][5] This can be particularly problematic in assays studying the cytokine-like activity of p17 Gag, which is known to promote cell proliferation.[10]

  • Lowering of pH: As a strong acid, TFA can lower the pH of your cell culture medium, which can adversely affect cell health and function.[1]

  • Direct Biological Activity: TFA has been reported to act as an allosteric modulator of certain receptors, such as the glycine receptor.[1][5] This could potentially lead to off-target effects in your cellular system.

  • Interference with Spectroscopic Measurements: TFA has a strong absorbance band that can interfere with the structural analysis of peptides using techniques like Fourier-transform infrared (FTIR) spectroscopy.[1][5]

Q3: I am observing unexpected results in my p17 Gag cellular assay. Could TFA be the cause?

A3: Unexplained variability, such as inconsistent cell growth or death, could be due to TFA contamination.[1] If you observe results that are not consistent with the known biological functions of p17 Gag, it is prudent to consider the potential interference of TFA.[10][11]

Q4: How can I remove or reduce TFA from my p17 Gag peptide?

A4: Several methods are available to exchange the TFA counter-ion with a more biocompatible one, such as acetate or chloride.[1][2][6][7][12][13] The most common methods include:

  • Lyophilization with Hydrochloric Acid (HCl): Repeatedly dissolving the peptide in a dilute HCl solution and then lyophilizing it can effectively replace TFA with chloride.[2][6][12]

  • Ion-Exchange or Reversed-Phase HPLC: Using HPLC with a mobile phase containing a different counter-ion, like acetic acid, can replace TFA.[1][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible cell viability/proliferation results in the presence of p17 Gag peptide. Residual TFA in the peptide preparation may be affecting cell growth.[1][5]1. Perform a dose-response experiment with TFA alone to determine its effect on your specific cell line. 2. Exchange the TFA counter-ion in your p17 Gag peptide stock with a more biocompatible ion like acetate or chloride (see Experimental Protocols section). 3. Obtain p17 Gag peptide from a supplier that offers TFA-free preparations.[4]
Observed cellular response is opposite to the expected effect of p17 Gag. TFA can sometimes have a biological effect that masks or counteracts the effect of the peptide.[1][5]1. Test a negative control peptide with a similar TFA content to see if it elicits the same unexpected response. 2. Perform a TFA counter-ion exchange on your p17 Gag peptide.[1][2][6][7][12][13]
Difficulty in obtaining consistent results for p17 Gag-induced signaling pathways. Alterations in pH or direct receptor modulation by TFA could be interfering with signaling cascades.[1]1. Check the pH of your cell culture medium after adding the p17 Gag peptide solution. Adjust if necessary. 2. Use a TFA-free p17 Gag peptide for these sensitive assays.

Quantitative Data on TFA Effects

While specific data on the impact of TFA on p17 Gag assays is limited, studies on other peptides and cell types provide some guidance on the concentrations at which TFA can be problematic.

TFA Concentration Observed Effect Reference
As low as 10 nMInhibition of cell growth.[5]
0.5 - 7.0 mMPromotion of cell growth.[5]

Researchers should determine the specific dose-response effect of TFA on their particular cellular system.

Experimental Protocols

Protocol for TFA Removal by HCl Lyophilization

This protocol is adapted from established methods for counter-ion exchange.[2][6][12]

Materials:

  • p17 Gag peptide with TFA counter-ion

  • 10 mM Hydrochloric acid (HCl) solution, sterile

  • Nuclease-free water, sterile

  • Lyophilizer

Procedure:

  • Dissolve the p17 Gag peptide in a 10 mM HCl solution.

  • Incubate the solution for 5-10 minutes at room temperature.

  • Freeze the solution and lyophilize until the peptide is a dry powder.

  • Repeat the process of dissolving in 10 mM HCl and lyophilizing 2-3 more times to ensure complete exchange.

  • After the final HCl lyophilization, dissolve the peptide in nuclease-free water and lyophilize once more to remove any excess HCl.

  • The resulting p17 Gag peptide will be in the hydrochloride salt form.

Note: The stability of the peptide should be confirmed after the exchange process, as some peptides may be sensitive to acidic conditions.[6]

Visualizations

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Troubleshooting Steps cluster_solution Resolution Problem Inconsistent Results with p17 Gag Peptide Check_TFA Suspect TFA Interference Problem->Check_TFA Potential Cause TFA_Dose_Response Perform TFA-only Dose-Response Check_TFA->TFA_Dose_Response Validation Step Counter_Ion_Exchange Perform Counter-Ion Exchange (e.g., to HCl) Check_TFA->Counter_Ion_Exchange Corrective Action Re-run_Assay Re-run Assay with TFA-free p17 Gag Counter_Ion_Exchange->Re-run_Assay Consistent_Results Consistent and Reliable Data Re-run_Assay->Consistent_Results

Caption: Troubleshooting workflow for TFA interference in p17 Gag assays.

Signaling_Pathway_Interference cluster_peptide Peptide and Contaminant cluster_cell Cellular Interactions p17 p17 Gag Peptide Receptor Cell Surface Receptor p17->Receptor Binds TFA TFA Contaminant OffTarget Off-Target Effects (e.g., pH change, receptor modulation) TFA->OffTarget Causes Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Response Cellular Response (e.g., Proliferation) Signaling->Response Leads to OffTarget->Response Alters

Caption: Potential mechanism of TFA interference in p17 Gag signaling.

References

Technical Support Center: Minimizing Variability in ELISpot Assays for HIV Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Enzyme-Linked ImmunoSpot (ELISpot) assays for HIV epitopes.

Troubleshooting Guides

This section addresses specific issues that may arise during your ELISpot experiments in a question-and-answer format.

Issue 1: High Background in Wells

Question: I am observing a high number of spots in my negative control wells, or a general darkening of the membrane. What are the potential causes and solutions?

Answer: High background can obscure true positive results and is a common issue in ELISpot assays. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Inadequate Washing Ensure all washing steps are performed thoroughly, washing both sides of the membrane. Increase the number of washes if necessary.[1][2]
Contaminated Reagents or Cells Use sterile techniques throughout the protocol. Filter antibodies and ensure media and buffers are free from contamination.[1]
Suboptimal Serum If using serum, screen different lots for low background. Consider switching to a validated serum-free medium.[3][4]
Overdevelopment of Spots Reduce the incubation time with the substrate. Monitor spot development under a microscope to stop the reaction at the optimal time.[1][2]
Cell Debris or High Cell Death Ensure high cell viability (>95%) before starting the assay. Wash cells thoroughly to remove debris.[5]
Incorrect Reagent Temperature Allow all reagents, especially developing reagents, to come to room temperature before use.[5]
Plate Stacking During Incubation Do not stack plates during incubation to ensure even temperature distribution.[5]

Issue 2: Faint, Fuzzy, or No Spots in Positive Control Wells

Question: My positive control wells show very faint spots, poorly defined "fuzzy" spots, or no spots at all. How can I troubleshoot this?

Answer: The absence or poor quality of spots in positive control wells indicates a problem with one or more critical steps of the assay.

Potential CauseRecommended Solution
Poor Cell Viability or Function Assess cell viability before and after cryopreservation. Ensure proper thawing and resting procedures are followed. Use a strong polyclonal activator like PHA as a positive control to confirm cell functionality.[5]
Suboptimal Antibody Concentrations Titrate capture and detection antibody concentrations to determine the optimal signal-to-noise ratio.[2][6][7]
Incorrect Incubation Times Optimize the cell incubation time for the specific HIV epitope and cytokine being measured (typically 18-48 hours).[5]
Improper Plate Preparation Ensure proper pre-wetting of the PVDF membrane with ethanol, if required by the manufacturer, followed by thorough washing.[1][2]
Inactive Substrate or Enzyme Check the expiration dates of the enzyme conjugate and substrate. Ensure they have been stored correctly.[2]
Plate Movement During Incubation Avoid moving the plates during the cell incubation period to prevent the formation of elongated or fuzzy spots.[5]

Issue 3: Inconsistent Spot Counts Between Replicate Wells

Question: I am seeing significant variability in the number of spots between my replicate wells. What could be causing this and how can I improve consistency?

Answer: Poor replicate consistency can undermine the statistical power of your results. Several factors related to cell handling and pipetting can contribute to this issue.

Potential CauseRecommended Solution
Uneven Cell Distribution Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting into wells.[1]
Pipetting Errors Calibrate pipettes regularly. When adding cells and reagents, avoid touching the membrane with the pipette tip.
Edge Effects To minimize evaporation from the outer wells, fill the surrounding empty wells with sterile PBS or media.[8]
Cell Clumping If using cryopreserved cells, ensure proper thawing to minimize clumping. The use of a DNase treatment during thawing can help.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell density per well for an HIV ELISpot assay?

A1: The optimal cell density can vary depending on the expected frequency of antigen-specific T cells. A common starting point is 200,000 to 300,000 peripheral blood mononuclear cells (PBMCs) per well.[9] It is recommended to perform a cell titration experiment to determine the linear range of the assay for your specific conditions.

Q2: Should I use fresh or cryopreserved PBMCs?

A2: Both fresh and cryopreserved PBMCs can be used. Cryopreservation allows for batching of samples and reduces inter-assay variability. However, it is crucial to follow a validated cryopreservation and thawing protocol to maintain cell viability and function, as cryopreservation can impact T cell responses.[10][11][12]

Q3: Is it better to use serum-containing or serum-free media?

A3: Serum can be a significant source of variability due to batch-to-batch differences.[3] Several studies have shown that serum-free media can perform as well as or even better than serum-supplemented media, leading to lower background and more consistent results.[3][4] If using serum, it is essential to pre-screen different lots.

Q4: How long should I incubate the cells with the HIV epitopes?

A4: The optimal incubation time depends on the cytokine being measured. For IFN-γ, incubation times typically range from 18 to 24 hours.[5] However, this should be optimized for your specific experimental setup.[13]

Q5: How can I be sure that the spots I'm counting are from antigen-specific T cells?

A5: Including proper controls is essential. A negative control (cells with media alone) will establish the baseline of non-specific spots. A positive control (e.g., cells with a polyclonal stimulator like PHA) confirms that the cells are viable and capable of producing the cytokine of interest and that the assay is working correctly.[14]

Data Presentation

Table 1: Impact of Cell Density on IFN-γ Spot Forming Cells (SFCs)

Cell Density (PBMCs/well)Mean SFCs/well (± SD)Coefficient of Variation (CV%)
50,00025 (± 4)16.0
100,00052 (± 6)11.5
200,000110 (± 10)9.1
400,000235 (± 25)10.6
800,000>500 (confluent)N/A

Note: Data are representative and will vary based on donor and antigen. A linear relationship between cell number and spot count is expected within a certain range.[15]

Table 2: Comparison of Serum-Containing vs. Serum-Free Media on Background and Antigen-Specific Responses

Medium TypeBackground (Mean SFCs/10^6 PBMCs)Antigen-Specific Response (Mean SFCs/10^6 PBMCs)
RPMI + 10% FBS (Lot A)15150
RPMI + 10% FBS (Lot B)45120
Serum-Free Medium X5180
Serum-Free Medium Y8175

Note: Data are illustrative. Several studies have demonstrated that serum-free media can reduce background and enhance or maintain strong antigen-specific responses.[3][4]

Experimental Protocols

Detailed Methodology for IFN-γ ELISpot Assay for HIV-1 Specific T Cell Responses using Cryopreserved PBMCs

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds.

    • Wash the plate 5 times with sterile PBS.

    • Coat the wells with an anti-human IFN-γ capture antibody at the optimized concentration (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Thawing of Cryopreserved PBMCs:

    • Rapidly thaw the vial of PBMCs in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube and slowly add 9 mL of warm (37°C) culture medium (e.g., RPMI + 10% FBS or a serum-free medium).

    • Centrifuge at 200 x g for 10 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, warm culture medium.

    • Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >90%.

    • Allow the cells to rest for 1-2 hours in a 37°C, 5% CO2 incubator.

  • Cell Stimulation:

    • Wash the coated plate 5 times with sterile PBS.

    • Block the wells with 200 µL of culture medium for 1 hour at 37°C.

    • During blocking, prepare your cell suspensions. Adjust the cell concentration to the desired density (e.g., 2 x 10^6 cells/mL for a final concentration of 200,000 cells/well in 100 µL).

    • Prepare your stimuli: HIV-1 peptide pools (e.g., Gag, Pol, Env) at an optimized concentration, a negative control (media alone), and a positive control (e.g., PHA at 5 µg/mL).

    • Remove the blocking solution from the plate.

    • Add 100 µL of the appropriate stimulus to each well.

    • Add 100 µL of the cell suspension to each well.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Detection and Development:

    • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBS-T).

    • Add the biotinylated anti-human IFN-γ detection antibody at the optimized concentration and incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBS-T.

    • Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBS-T, followed by 2 washes with PBS.

    • Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and monitor for spot development.

    • Stop the reaction by washing thoroughly with deionized water.

    • Allow the plate to dry completely before analysis.

  • Spot Analysis:

    • Count the spots in each well using an automated ELISpot reader.

    • Subtract the mean number of spots in the negative control wells from the mean number of spots in the antigen-stimulated wells.

    • Express the results as Spot Forming Cells (SFCs) per 10^6 PBMCs.

Visualizations

ELISpot_Workflow cluster_prep Plate & Cell Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis plate_prep 1. Coat Plate with Capture Antibody block_plate 3. Block Plate plate_prep->block_plate thaw_cells 2. Thaw & Rest Cryopreserved PBMCs add_cells 5. Add PBMCs to Wells thaw_cells->add_cells add_stimuli 4. Add HIV Epitopes & Controls block_plate->add_stimuli add_stimuli->add_cells incubate 6. Incubate 18-24h (Cytokine Secretion) add_cells->incubate wash_cells 7. Wash Away Cells incubate->wash_cells add_detection_ab 8. Add Detection Antibody wash_cells->add_detection_ab add_conjugate 9. Add Enzyme Conjugate add_detection_ab->add_conjugate add_substrate 10. Add Substrate (Spot Formation) add_conjugate->add_substrate read_plate 11. Read & Analyze Plate add_substrate->read_plate

Caption: Standard workflow for an IFN-γ ELISpot assay using cryopreserved PBMCs.

T_Cell_Activation cluster_tcr T Cell Receptor Signaling cluster_pathways Downstream Signaling cluster_output Effector Function APC Antigen Presenting Cell (APC) HIV_Epitope HIV Epitope (MHC I) T_Cell CD8+ T Cell TCR TCR HIV_Epitope->TCR Recognition Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK IP3_DAG IP3 & DAG PLCg->IP3_DAG Calcium Ca²⁺ Influx IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFAT NFAT Calcium->NFAT Transcription_Factors Transcription Factor Activation NFAT->Transcription_Factors NFkB NF-κB PKC->NFkB NFkB->Transcription_Factors AP1 AP-1 Ras_MAPK->AP1 AP1->Transcription_Factors IFNg_Gene IFN-γ Gene Transcription Transcription_Factors->IFNg_Gene IFNg_Secretion IFN-γ Secretion (Forms Spot) IFNg_Gene->IFNg_Secretion

Caption: Simplified signaling pathway for IFN-γ production in CD8+ T cells upon HIV epitope recognition.

Troubleshooting_Logic Start Problem with ELISpot Results High_BG High Background? Start->High_BG No_Spots No/Faint Spots? High_BG->No_Spots No Check_Washing Improve Washing Technique High_BG->Check_Washing Yes Inconsistent_Reps Inconsistent Replicates? No_Spots->Inconsistent_Reps No Check_Cells Assess Cell Viability & Function No_Spots->Check_Cells Yes Check_Pipetting Verify Pipetting Accuracy Inconsistent_Reps->Check_Pipetting Yes Success Problem Resolved Inconsistent_Reps->Success No Check_Reagents Check Reagent Contamination Check_Washing->Check_Reagents Optimize_Serum Optimize Serum or Use Serum-Free Check_Reagents->Optimize_Serum Optimize_Serum->Success Check_Abs Titrate Antibody Concentrations Check_Cells->Check_Abs Check_Incubation Optimize Incubation Time Check_Abs->Check_Incubation Check_Incubation->Success Homogenize_Cells Ensure Homogenous Cell Suspension Check_Pipetting->Homogenize_Cells Prevent_Edge_Effect Mitigate Edge Effects Homogenize_Cells->Prevent_Edge_Effect Prevent_Edge_Effect->Success

Caption: A logical troubleshooting workflow for common ELISpot assay issues.

References

Validation & Comparative

Unveiling T-Cell Cross-Reactivity: A Comparative Guide to HIV p17 Gag (77-85) and Influenza A M1 (58-66) Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell receptor cross-reactivity is paramount in the quest for novel vaccines and immunotherapies. This guide provides a detailed comparison of the well-documented cross-reactivity between the human immunodeficiency virus (HIV-1) p17 Gag (77-85) epitope and the influenza A virus matrix protein M1 (FluM1 58-66) epitope. This phenomenon, where a single T-cell population recognizes two distinct epitopes from different pathogens, holds significant implications for our understanding of antiviral immunity and the design of next-generation therapeutics.

The structural similarities between the matrix proteins of influenza A virus and the matrix and capsid proteins of HIV have led to the hypothesis and subsequent confirmation of immunological cross-reactivity.[1] This guide synthesizes experimental data to provide a clear comparison of these two important viral epitopes.

Epitope Characteristics: A Side-by-Side Comparison

Both the HIV-1 p17 Gag (77-85) and FluM1 (58-66) epitopes are presented to cytotoxic T lymphocytes (CTLs) by the human leukocyte antigen (HLA) class I molecule HLA-A*02:01.[2][3] While they originate from different viruses, their ability to be recognized by the same T-cell receptors underscores the concept of molecular mimicry.

FeatureHIV-1 p17 Gag (77-85)FluM1 (58-66)
Protein Origin p17 Matrix ProteinM1 Matrix Protein
Amino Acid Sequence SLYNTVATLGILGFVFTL
HLA Restriction HLA-A02:01HLA-A02:01
Common Name SL9-
Immunogenicity Immunodominant in chronic HIV-1 infectionImmunodominant in influenza A infection

Experimental Evidence of Cross-Reactivity

Evidence for the cross-reactivity between these two epitopes has been established through various in vitro experiments using peripheral blood mononuclear cells (PBMCs) from both HIV-seropositive and seronegative donors.[1][4]

Experimental AssayKey Findings
Cytotoxicity Assays Effector cells from HLA-A2+ donors stimulated with the FluM1 peptide were able to lyse target cells presenting the HIV Gag peptide, and vice versa.[1][4]
Tetramer Analyses CD8+ T lymphocytes from stimulated PBMCs of both HIV-infected and uninfected donors showed binding to both FLU-M1:58–66 and GAG:77–85 HLA-A2 tetramers.[1][4]
Molecular Clonotyping Sequencing of the T-cell receptor-β variable regions revealed that stimulation with either peptide led to the expansion of identical T-cell clonotypes.[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the relevant signaling pathway and a typical workflow for assessing cross-reactivity.

TC_Activation cluster_cell Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell MHC HLA-A*02:01 Peptide Gag (77-85) or FluM1 (58-66) TCR T-Cell Receptor (TCR) TCR->MHC Recognition Activation T-Cell Activation (e.g., IFN-γ release) TCR->Activation Signal Transduction CD8 CD8 CD8->MHC

T-Cell Receptor Recognition of Peptide-MHC Complex.

Cross_Reactivity_Workflow PBMC Isolate PBMCs from HLA-A2+ Donor Stimulation In Vitro Peptide Stimulation (Gag or FluM1) PBMC->Stimulation Culture Culture with IL-2 Stimulation->Culture Assays Perform Assays Culture->Assays Cytotoxicity Cytotoxicity Assay Assays->Cytotoxicity Tetramer Tetramer Staining Assays->Tetramer Clonotyping TCR Clonotyping Assays->Clonotyping Analysis Data Analysis Cytotoxicity->Analysis Tetramer->Analysis Clonotyping->Analysis

Experimental Workflow for Assessing T-Cell Cross-Reactivity.

Logical_Cross_Reactivity T_Cell_Clone Single T-Cell Clone TCR Specific TCR T_Cell_Clone->TCR Recognition Cross-Reactive Recognition TCR->Recognition Gag_Epitope HIV Gag (77-85) Epitope (SLYNTVATL) Flu_Epitope FluM1 (58-66) Epitope (GILGFVFTL) Recognition->Gag_Epitope Recognition->Flu_Epitope

Logical Model of T-Cell Cross-Reactivity.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to demonstrate cross-reactivity between HIV p17 Gag (77-85) and FluM1 (58-66).

In Vitro Stimulation of PBMCs
  • PBMC Isolation: Isolate PBMCs from whole blood of HLA-A2+ donors using Ficoll-Paque density gradient centrifugation.

  • Peptide Pulsing: Incubate the PBMCs with either the HIV p17 Gag (77-85) peptide or the FluM1 (58-66) peptide at a concentration of 1-10 µg/mL for 1-2 hours at 37°C.

  • Culture: Culture the peptide-pulsed PBMCs in complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and recombinant human interleukin-2 (IL-2) to promote the expansion of antigen-specific T-cells.

  • Incubation: Maintain the cultures for 7-10 days, adding fresh IL-2 every 2-3 days.

Cytotoxicity Assay (Chromium-51 Release Assay)
  • Target Cell Preparation: Use an HLA-A2+ target cell line (e.g., T2 cells). Label the target cells with Chromium-51 (⁵¹Cr).

  • Peptide Loading: Load the labeled target cells with either the HIV Gag peptide, the FluM1 peptide, or a control peptide.

  • Co-culture: Co-culture the expanded effector T-cells (from the stimulation protocol) with the peptide-loaded target cells at various effector-to-target ratios.

  • Measurement of Lysis: After a 4-6 hour incubation, measure the amount of ⁵¹Cr released into the supernatant, which is proportional to the number of lysed target cells.

  • Calculation: Calculate the percentage of specific lysis by comparing the release from peptide-loaded targets to control targets.

Tetramer Analysis
  • Cell Staining: Stain the expanded PBMCs with fluorescently labeled HLA-A2 tetramers complexed with either the HIV Gag peptide or the FluM1 peptide.

  • Surface Marker Staining: Co-stain the cells with fluorescently labeled antibodies against CD8 and other relevant cell surface markers.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of CD8+ T-cells that bind to each of the peptide-MHC tetramers.

Molecular Clonotyping of T-Cell Receptors
  • Cell Sorting: Isolate the tetramer-positive CD8+ T-cell populations for each peptide stimulation using fluorescence-activated cell sorting (FACS).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the sorted T-cell populations and synthesize complementary DNA (cDNA).

  • PCR Amplification: Amplify the TCR-β variable region genes from the cDNA using specific primers.

  • Sequencing: Sequence the amplified PCR products.

  • Sequence Analysis: Analyze the TCR sequences to identify and compare the clonotypes that are expanded in response to the HIV Gag peptide versus the FluM1 peptide. The presence of identical TCR sequences in both populations confirms cross-reactivity at the clonal level.

Conclusion

The cross-reactivity between the HIV-1 p17 Gag (77-85) and Influenza A M1 (58-66) epitopes is a well-established example of molecular mimicry with important implications for cellular immunity.[1][2][3] This phenomenon suggests that pre-existing immunity to common pathogens like influenza virus may influence the immune response to subsequent infections with unrelated viruses such as HIV.[1][4] For researchers and drug developers, these findings highlight the potential for leveraging cross-reactive epitopes in the design of broadly protective vaccines. Further investigation into the structural basis of this cross-reactivity could unveil new avenues for the development of immunotherapies that can target multiple pathogens.

References

Unraveling the Immunodominance of HIV Gag Epitopes: A Comparative Analysis of SLYNTVATL

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of HIV immunology, the Gag protein stands out as a primary target for cytotoxic T-lymphocyte (CTL) responses, which are crucial for controlling viral replication. Among the numerous epitopes within Gag, SLYNTVATL (SL9) has garnered significant attention. This guide provides a comparative analysis of the immunogenicity of the HLA-A*02:01-restricted SLYNTVATL epitope against other prominent HIV Gag epitopes, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data.

The SLYNTVATL epitope, derived from the p17 region of the Gag protein, is frequently recognized in individuals with chronic HIV infection who express the HLA-A*02:01 allele.[1][2] Its immunogenicity is linked to a strong inverse correlation with viral load, suggesting a significant role in immune-mediated control of the virus.[1][2] A peculiar characteristic of the SL9 response is its rare detection during acute infection, with a paradoxical dominance emerging in the chronic phase.[1][2][3] This has been attributed to its nature as a help-independent CTL epitope, capable of sustained expansion without CD4+ T cell help, a trait that would be advantageous in the face of CD4+ T cell depletion characteristic of chronic HIV infection.[1][2]

Comparative Immunogenicity of HIV Gag Epitopes

While SLYNTVATL is a major focus of research, a comprehensive understanding of HIV Gag immunogenicity requires comparison with other key epitopes. Gag-specific T-cell responses are generally immunodominant in HIV controllers, particularly in mucosal tissues.[4] The breadth of the Gag-specific response has been associated with better disease outcomes.[4][5] Several other Gag epitopes, restricted by different HLA alleles, have been identified as immunodominant and are detailed in the table below.

Epitope NameAmino Acid SequenceHLA RestrictionKey Immunogenicity Findings
SLYNTVATL (SL9) SLYNTVATLHLA-A02:01Prominent in chronic infection, inversely correlated with viral load.[1][2] A help-independent CTL epitope.[1][2]
KRWIILGLNK (KK10) KRWIILGLNKHLA-B27Well-defined immunodominant epitope in HIV controllers.[4]
KAFSPEVIPMF (KF11) KAFSPEVIPMFHLA-B57Frequently targeted immunodominant epitope in individuals with protective HLA alleles.[4][6]
ISPRTLNAW (IW9) ISPRTLNAWHLA-B57Another well-characterized immunodominant epitope restricted by HLA-B57.[4]
QASQEVKNW (QW9) QASQEVKNWHLA-B57Part of the cluster of immunodominant epitopes in HLA-B57 positive individuals.[4]
TSTLQEQIGW (TW10) TSTLQEQIGWHLA-B57Associated with protective immune responses in HIV controllers.[4][7]

The targeting of conserved epitopes within Gag is associated with lower plasma viral loads and a slower decline in CD4+ T cells.[5] This is because mutations in these conserved regions can be detrimental to viral fitness, making immune escape more difficult for the virus.

Experimental Protocols for Assessing T-Cell Immunogenicity

The quantification and characterization of T-cell responses to HIV epitopes are central to understanding their immunogenicity. The following outlines a general methodology for the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS), two common techniques used in the cited research.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.

Principle: The assay captures cytokines secreted by activated T-cells onto a membrane coated with a specific anti-cytokine antibody. The captured cytokine is then detected by a second, biotinylated anti-cytokine antibody, followed by a streptavidin-enzyme conjugate and a precipitating substrate, resulting in a visible spot for each cytokine-secreting cell.

Methodology:

  • Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) and incubated overnight at 4°C.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Stimulation: A defined number of PBMCs (e.g., 2 x 10^5 cells/well) are added to the coated wells. The cells are stimulated with the peptide epitope of interest (e.g., SLYNTVATL) at a final concentration of 1-10 µg/mL. A positive control (e.g., phytohemagglutinin) and a negative control (e.g., media alone or an irrelevant peptide) are included.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion.

  • Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of a streptavidin-alkaline phosphatase conjugate.

  • Spot Development: A substrate solution is added, which is cleaved by the enzyme to form an insoluble colored precipitate at the site of cytokine secretion.

  • Analysis: The resulting spots are counted using an automated ELISpot reader. The results are typically expressed as spot-forming cells (SFCs) per million PBMCs.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS allows for the multiparametric characterization of T-cells, identifying not only the production of multiple cytokines but also the phenotype of the responding cells.

Principle: T-cells are stimulated with the epitope of interest in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The stained cells are then analyzed by flow cytometry.

Methodology:

  • Cell Stimulation: PBMCs are stimulated with the peptide epitope (1-10 µg/mL) for 6-12 hours at 37°C. A protein transport inhibitor is added for the last 4-6 hours of incubation.

  • Surface Staining: Cells are washed and stained with antibodies against surface markers to identify T-cell populations (e.g., anti-CD3, anti-CD8).

  • Fixation and Permeabilization: Cells are fixed with a formaldehyde-based solution to preserve them and then permeabilized with a detergent-based buffer to allow antibodies to enter the cell.

  • Intracellular Staining: Cells are incubated with fluorescently labeled antibodies against intracellular cytokines.

  • Flow Cytometry Analysis: The stained cells are acquired on a flow cytometer. Data analysis is performed using specialized software to gate on specific cell populations and quantify the percentage of cells producing one or more cytokines.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in comparing epitope immunogenicity, the following diagrams illustrate a typical experimental workflow and the logical relationship in evaluating SLYNTVATL.

experimental_workflow cluster_sample_processing Sample Processing cluster_assays Immunogenicity Assays cluster_data_analysis Data Analysis blood_sample Whole Blood Sample pbmc_isolation PBMC Isolation blood_sample->pbmc_isolation peptide_stimulation Peptide Stimulation (SLYNTVATL, other epitopes) pbmc_isolation->peptide_stimulation elispot ELISpot Assay peptide_stimulation->elispot ics Intracellular Cytokine Staining (ICS) peptide_stimulation->ics elispot_reader ELISpot Reader (Count SFCs) elispot->elispot_reader flow_cytometry Flow Cytometry ics->flow_cytometry data_quantification Quantification of T-cell Response (Magnitude & Frequency) elispot_reader->data_quantification flow_cytometry->data_quantification polyfunctionality Polyfunctionality Analysis flow_cytometry->polyfunctionality

Caption: Experimental workflow for assessing T-cell immunogenicity.

logical_comparison cluster_slyn SLYNTVATL (SL9) cluster_other Other Gag Epitopes cluster_evaluation Comparative Evaluation slyn_hla HLA-A*02:01 Restricted immunogenicity Immunogenicity (Response Rate, Magnitude) slyn_hla->immunogenicity slyn_phase Dominant in Chronic Phase disease_outcome Correlation with Viral Load & CD4 Count slyn_phase->disease_outcome slyn_help Help-Independent vaccine_potential Potential as a Vaccine Candidate slyn_help->vaccine_potential other_hla Diverse HLA Restriction (e.g., B27, B57) other_hla->immunogenicity other_phase Dominant in Controllers other_phase->disease_outcome other_conservation Targeting Conserved Regions Linked to Better Outcomes other_conservation->vaccine_potential immunogenicity->vaccine_potential disease_outcome->vaccine_potential

Caption: Logical framework for comparing SLYNTVATL to other Gag epitopes.

References

A Researcher's Guide to T-Cell Receptor Sequencing for SL9-Specific Clonotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current T-cell receptor (TCR) sequencing methodologies for the identification and characterization of T-cell clonotypes specific for the immunodominant HIV-1 Gag epitope, SL9 (SLYNTVATL). As the adaptive immune response to viral antigens and neoantigens becomes increasingly critical in the development of immunotherapies, precise and robust methods for TCR analysis are paramount. This document offers an objective comparison of available technologies, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their scientific inquiries.

Introduction to TCR Sequencing and the SL9 Epitope

The T-cell receptor is a heterodimeric protein on the surface of T-cells responsible for recognizing specific antigens presented by major histocompatibility complex (MHC) molecules. The immense diversity of the TCR repertoire is generated through V(D)J recombination, creating a unique complementary-determining region 3 (CDR3) for each T-cell clonotype. The CDR3 sequence serves as a molecular barcode, allowing for the tracking of specific T-cell populations.

The SL9 epitope, derived from the HIV-1 Gag protein, is a well-characterized, HLA-A*02:01-restricted antigen that elicits a strong and immunodominant CD8+ T-cell response in many infected individuals. The study of SL9-specific T-cells provides a valuable model for understanding antigen-specific T-cell dynamics, immune escape, and the efficacy of therapeutic interventions. High-throughput TCR sequencing has become an indispensable tool for in-depth analysis of these responses.

Comparison of TCR Sequencing Methodologies

The selection of a TCR sequencing methodology is a critical decision that influences the depth, accuracy, and scope of the resulting data. The primary bifurcation in approaches lies in the analysis of T-cell populations in bulk versus at the single-cell level. Furthermore, the method of TCR transcript amplification, primarily multiplex PCR and 5' Rapid Amplification of cDNA Ends (5'-RACE), introduces distinct advantages and limitations.

Bulk vs. Single-Cell TCR Sequencing

Bulk TCR sequencing provides an averaged view of the TCR repertoire from a population of T-cells. In contrast, single-cell TCR sequencing offers a high-resolution view, enabling the pairing of alpha and beta TCR chains and the integration of TCR sequence with other cellular phenotypes, such as gene expression.

FeatureBulk TCR SequencingSingle-Cell TCR Sequencing
Resolution Averaged repertoire from a cell populationIndividual T-cell clonotype resolution
TCR Chain Pairing Typically sequences only the TCRβ chainEnables paired TCRα and TCRβ chain sequencing
Throughput High (millions of cells)Lower to moderate (thousands to tens of thousands of cells)
Cost per cell LowHigh
Sensitivity for rare clonotypes High, dependent on sequencing depthCan be limited by the number of cells captured
Functional Insights Limited to clonotype frequency and diversityAllows correlation of clonotype with gene expression and cell surface markers
Starting Material gDNA or RNA from bulk cell populationsIntact, viable single cells
Multiplex PCR vs. 5'-RACE for TCR Amplification

The two most common methods for amplifying TCR transcripts for sequencing are multiplex PCR and 5'-RACE. Each has inherent characteristics that can impact the resulting repertoire data.

FeatureMultiplex PCR5'-RACE (Rapid Amplification of cDNA Ends)
Principle Uses a cocktail of primers targeting all known V and J gene segments.Employs a single primer set that anneals to the constant region and a universal primer added to the 5' end of the cDNA.
Bias Prone to amplification bias due to differences in primer efficiencies.[1][2]Reduced amplification bias as it uses a single gene-specific primer.[2]
Starting Material Genomic DNA (gDNA) or RNA.[1]Requires high-quality RNA.[1]
Full-length V-region May not always capture the full-length V(D)J region.[1]Captures the full-length V(D)J region, including CDR1 and CDR2.[1]
Sensitivity Can be highly sensitive for detecting a broad diversity of clonotypes.Generally good sensitivity, particularly for quantifying clonotype abundance.
Specificity High, determined by the specificity of the primer sets.High, determined by the constant region primer.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable TCR sequencing results. Below are generalized, key steps for commonly used methodologies.

Protocol 1: Bulk TCRβ Sequencing using Multiplex PCR from gDNA

This protocol is adapted from established methods for amplifying and sequencing the CDR3 region of the TCRβ chain from genomic DNA.

  • Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Genomic DNA Extraction: Extract high-quality gDNA from PBMCs using a commercial kit. Quantify the DNA and assess its purity.

  • Multiplex PCR Amplification:

    • Set up a PCR reaction using a master mix containing a high-fidelity DNA polymerase.

    • Add a primer mix containing forward primers for all functional TCR Vβ segments and reverse primers for all TCR Jβ segments.[3]

    • Use a thermal cycler with an optimized program for amplification of the TCRβ locus.

  • Library Preparation:

    • Purify the PCR products to remove primers and dNTPs.

    • Ligate sequencing adapters to the purified amplicons.

    • Perform a final round of PCR to add sample-specific indices.

  • Sequencing: Pool the indexed libraries and sequence on a high-throughput sequencing platform.

Protocol 2: Single-Cell 5' TCR Sequencing and Gene Expression Analysis

This protocol outlines the general workflow for capturing paired TCRα/β sequences and transcriptomic data from single T-cells.

  • Enrichment of SL9-Specific T-cells (Optional but Recommended):

    • Incubate PBMCs with a fluorescently labeled HLA-A*02:01-SL9 tetramer.

    • Sort tetramer-positive CD8+ T-cells using fluorescence-activated cell sorting (FACS).

  • Single-Cell Capture:

    • Load the sorted single-cell suspension onto a microfluidic device (e.g., 10x Genomics Chromium). Cells are partitioned into nanoliter-scale droplets with uniquely barcoded beads.

  • Cell Lysis and Reverse Transcription:

    • Within each droplet, the cell is lysed, and mRNA is captured by the barcoded beads.

    • Reverse transcription is performed to generate barcoded cDNA.

  • cDNA Amplification and Library Construction:

    • Break the emulsion and pool the barcoded cDNA.

    • Perform a 5'-RACE-based amplification to enrich for TCR sequences and generate a full-length cDNA library for gene expression analysis.[1]

    • Construct separate libraries for TCR sequencing and whole-transcriptome analysis.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a compatible sequencer.

    • Use specialized software to assemble paired TCRα/β sequences, quantify gene expression for each cell, and link clonotype information to cellular phenotype.

Data Presentation and Visualization

Clear presentation of quantitative data is essential for comparing the performance of different TCR sequencing strategies. The following diagrams illustrate key conceptual frameworks and workflows in TCR sequencing for SL9-specific clonotypes.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell cluster_T_Cell CD8+ T-Cell APC APC MHC_I HLA-A*02:01 SL9 SL9 Peptide CD8 CD8 MHC_I->CD8 TCR TCR SL9->TCR Recognition T_Cell T-Cell Signaling Intracellular Signaling Cascade TCR->Signaling Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling->Activation

Caption: T-cell activation by the SL9 epitope.

TCR_Sequencing_Workflow cluster_sample_prep Sample Preparation cluster_sequencing_method Sequencing Approach cluster_amplification Amplification cluster_analysis Data Analysis PBMC PBMC Isolation T_Cell_Enrichment SL9-Specific T-Cell Enrichment (Optional) PBMC->T_Cell_Enrichment Bulk_Seq Bulk TCR Sequencing (gDNA or RNA) T_Cell_Enrichment->Bulk_Seq Single_Cell_Seq Single-Cell TCR Sequencing (RNA) T_Cell_Enrichment->Single_Cell_Seq Multiplex_PCR Multiplex PCR Bulk_Seq->Multiplex_PCR 5_RACE 5'-RACE Bulk_Seq->5_RACE Single_Cell_Seq->5_RACE Sequencing High-Throughput Sequencing Multiplex_PCR->Sequencing 5_RACE->Sequencing Bioinformatics Bioinformatic Analysis (Clonotype Identification, Frequency) Sequencing->Bioinformatics Functional_Analysis Functional Correlation (Single-Cell Only) Bioinformatics->Functional_Analysis

Caption: General workflow for TCR sequencing.

Logic_Flow_TCR_Seq_Choice rect_node rect_node start Start: Research Question q1 Need paired α/β chains and functional data? start->q1 sc_seq Single-Cell TCR-seq q1->sc_seq Yes bulk_seq Bulk TCR-seq q1->bulk_seq No q2 Limited starting material or degraded RNA? q3 Primary goal is clonotype quantification? q2->q3 No multiplex_gDNA Multiplex PCR on gDNA q2->multiplex_gDNA Yes q3->multiplex_gDNA No five_race_rna 5'-RACE on RNA q3->five_race_rna Yes bulk_seq->q2

Caption: Decision tree for selecting a TCR sequencing method.

Conclusion

The choice of a TCR sequencing methodology for studying SL9-specific clonotypes depends heavily on the specific research question, available resources, and desired level of resolution. Bulk sequencing with multiplex PCR offers a cost-effective and high-throughput method for assessing overall repertoire diversity and identifying dominant clonotypes. For a more nuanced understanding of the SL9-specific T-cell response, including the pairing of TCR chains and the functional state of individual cells, single-cell 5'-RACE sequencing is the superior, albeit more resource-intensive, approach. By carefully considering the trade-offs outlined in this guide, researchers can select the optimal strategy to advance our understanding of antigen-specific immunity and accelerate the development of novel immunotherapies.

References

Comparative Analysis of p17 Gag (77-85) T-Cell Responses in Diverse HIV-1 Patient Cohorts

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic T-lymphocyte (CTL) response to the conserved p17 Gag (77-85) epitope (SLYNTVATL), a critical target for the immune system in HIV-1 infection, reveals significant variations across different patient cohorts. This guide provides a comparative analysis of these responses, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

The immunodominant HLA-A*02:01-restricted p17 Gag (77-85) epitope, also known as SL9, is a focal point of the anti-HIV immune response. However, the robustness and characteristics of this response are not uniform among individuals and are strongly influenced by the stage and progression of the disease. Understanding these differences is crucial for the development of effective immunotherapeutic strategies and vaccines.

Quantitative Comparison of p17 Gag (77-85) Specific T-Cell Responses

The following table summarizes the key characteristics of the p17 Gag (77-85) specific T-cell response across various HIV-1 patient cohorts based on published literature.

Patient CohortFrequency of ResponseMagnitude of ResponseAssociation with Viral LoadKey Characteristics
Acute Infection Rare/Not detectable[1][2]Low to undetectable[1]Not applicableResponses to the SL9 epitope are generally absent during the initial stages of infection, with other epitopes being immunodominant[1].
Chronic Progressors (Untreated) High (approx. 75% of HLA-A*0201+ individuals)[1][2]Moderate to HighStrong inverse correlation; higher responses are associated with lower viral loads[1][2]The SL9 response is a hallmark of chronic infection in individuals with the appropriate HLA type[1].
Long-Term Non-Progressors (LTNPs) / Elite Controllers Variable, but often present and functionalCan be robust and highly functionalContribute to viral controlThese individuals often maintain highly functional, polyfunctional HIV-specific CD8+ T cells, which can include responses to Gag epitopes[3].
Patients on Antiretroviral Therapy (ART) Detectable and persistentMedian percentage of 0.10% of CD8+ T-cells[4]Inversely correlated with the duration of undetectable plasma viremia[4]A stable subpopulation of Gag SLYNTVATL-specific CD8+ T-cells is maintained for years during HAART[4].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of T-cell responses. Below are summaries of standard protocols used in the cited studies.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Principle: The assay captures interferon-gamma (IFN-γ) secreted by antigen-specific T-cells upon stimulation with the p17 Gag (77-85) peptide. Each spot that develops on the membrane represents a single IFN-γ-producing cell.

Methodology:

  • Plate Coating: MultiScreen IP plates are pre-wet with 35% ethanol, washed with sterile PBS, and then coated with an anti-IFN-γ capture antibody overnight at 4°C[5].

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood and plated in the antibody-coated wells[6].

  • Antigen Stimulation: The SLYNTVATL peptide is added to the wells to stimulate the specific T-cells. A positive control (e.g., PHA) and a negative control (no peptide) are included[7].

  • Incubation: The plates are incubated for 18 to 48 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion[5].

  • Detection: After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate[5][7].

  • Spot Development: A substrate (e.g., BCIP/NBT) is added, which is converted by the enzyme to form a colored precipitate at the site of cytokine secretion. The resulting spots are then counted[5].

HLA-Peptide Tetramer Staining and Flow Cytometry

This technique allows for the direct visualization and quantification of antigen-specific T-cells.

Principle: Fluorescently labeled major histocompatibility complex (MHC) class I molecules, folded with the p17 Gag (77-85) peptide, are used to form a tetrameric complex. This tetramer binds with high avidity to the T-cell receptors (TCRs) of CD8+ T-cells that are specific for this epitope.

Methodology:

  • Cell Preparation: PBMCs are prepared from whole blood[8].

  • Tetramer Staining: The cells are incubated with the phycoerythrin (PE)-labeled HLA-A*02:01-SLYNTVATL tetramer[9][10].

  • Surface Marker Staining: To identify the specific T-cell population, cells are co-stained with antibodies against surface markers such as CD8 and CD3[10][11].

  • Incubation: The staining is typically performed for 20-30 minutes at room temperature or 4°C, protected from light[9][10].

  • Washing: The cells are washed to remove unbound tetramers and antibodies[10].

  • Data Acquisition: The stained cells are analyzed using a flow cytometer to determine the percentage of CD8+ T-cells that are positive for the p17 Gag (77-85) tetramer[1].

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow for assessing T-cell responses and the differential immunodominance of the p17 Gag (77-85) epitope in acute versus chronic HIV infection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_elispot ELISpot Assay cluster_tetramer Tetramer Staining cluster_results Results Patient_Blood Patient Blood Sample PBMC_Isolation PBMC Isolation Patient_Blood->PBMC_Isolation ELISpot_Stimulation Stimulation with p17 Gag (77-85) Peptide PBMC_Isolation->ELISpot_Stimulation Tetramer_Incubation Incubation with HLA-A*02-SL9 Tetramer PBMC_Isolation->Tetramer_Incubation IFNg_Secretion IFN-γ Secretion & Capture ELISpot_Stimulation->IFNg_Secretion Spot_Development Spot Development & Counting IFNg_Secretion->Spot_Development Frequency Frequency of Specific T-cells Spot_Development->Frequency Surface_Staining Co-staining for CD8 and CD3 Tetramer_Incubation->Surface_Staining Flow_Cytometry Flow Cytometry Analysis Surface_Staining->Flow_Cytometry Magnitude Magnitude of Response Flow_Cytometry->Magnitude

Caption: Workflow for assessing p17 Gag (77-85) T-cell responses.

Infection_Stage_Response cluster_acute Acute HIV Infection cluster_chronic Chronic HIV Infection Acute_Infection Primary Infection Other_Epitopes Dominant Response to other Epitopes Acute_Infection->Other_Epitopes SL9_Rare p17 Gag (77-85) Response Rarely Detected Acute_Infection->SL9_Rare Progression Disease Progression Over Time Acute_Infection->Progression Chronic_Infection Established Infection SL9_Dominant Dominant p17 Gag (77-85) Response in HLA-A2+ Chronic_Infection->SL9_Dominant Viral_Control Associated with Lower Viral Load SL9_Dominant->Viral_Control Progression->Chronic_Infection

Caption: p17 Gag (77-85) response in acute vs. chronic HIV infection.

References

Comparative Analysis of Functional Avidity of CTLs for HIV-1 p17 Gag (77-85) and its Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional avidity of cytotoxic T lymphocytes (CTLs) for the immunodominant HLA-A*02:01-restricted HIV-1 p17 Gag epitope, SLYNTVATL (SL9), and its variants. Understanding how viral mutations within this epitope affect CTL recognition is critical for deciphering mechanisms of immune escape and for the development of effective HIV-1 vaccines and T-cell-based immunotherapies.

The SL9 epitope is a primary target for CTLs in a majority of HLA-A2+ individuals during the chronic phase of HIV-1 infection, and responses against it have been associated with viral control.[1][2][3] However, the high mutation rate of HIV-1 allows for the selection of escape variants that can diminish or abrogate CTL recognition, leading to a loss of immune control.[2] Functional avidity, a measure of the peptide concentration required to trigger a T-cell response, is a key determinant of a CTL's in vivo efficacy.[4] High-avidity CTLs can recognize and eliminate infected cells presenting low densities of viral epitopes, whereas low-avidity CTLs are less effective.[4][5]

This document summarizes experimental data on the functional avidity of CTLs against SL9 and its variants, details the methodologies used for these assessments, and provides visual representations of the key experimental and biological processes.

Data Presentation: CTL Functional Avidity for p17 Gag (77-85) Variants

The following table summarizes quantitative and qualitative data on the recognition of SL9 and its variants by specific CTL clones. Functional avidity is often expressed as the peptide concentration required to achieve 50% of the maximum response (EC50 or SD50), with lower values indicating higher avidity.[4][6]

Epitope SequenceAmino Acid ChangeCTL CloneFunctional Avidity (SD50, log pg/ml)Key FindingsReference(s)
SLYNTVATL Wild-Type (Index)S00001-SL9-3.23T1.80High functional avidity for the consensus sequence.[6]
SLYNTVATL Wild-Type (Index)S00036-SL9-1.92.40High functional avidity for the consensus sequence.[6]
SLaNTVATL Y3A (Y79A in Gag)Not specifiedNot specifiedPoorly recognized by CTLs from some A2+ HIV-infected individuals; documented escape variant.[7]
SLYNTVAvL T8V (T84V in Gag)Not specifiedNot specifiedObserved variant with diminished CTL response.[7]
SLFNTIAVL Y3F, V6I, T8ANot specifiedNot specified"Ultimate" triple mutant escape variant resulting from serial accumulation of mutations.[2][8]
SLYNTIAVL V6INot specifiedNot specifiedA common variant found in the NL4-3 lab strain; CTL clones can differ in their ability to recognize it.[9][10]

Experimental Protocols

The functional avidity of CTLs is primarily determined using peptide titration assays, where CTL responses are measured against target cells pulsed with serial dilutions of the peptide epitope. The two most common methods for measuring the CTL response are the IFN-γ ELISpot assay and the chromium-51 release cytotoxicity assay.[11][12]

IFN-γ ELISpot Assay for Functional Avidity

This assay quantifies the number of antigen-specific, IFN-γ-secreting T cells at a single-cell level.

Principle: CTLs are co-cultured with antigen-presenting cells (APCs) pulsed with varying concentrations of the peptide of interest in wells coated with an anti-IFN-γ capture antibody. If a CTL recognizes the peptide, it secretes IFN-γ, which is captured by the antibody on the plate membrane. A second, enzyme-linked detection antibody is added, followed by a substrate that produces an insoluble colored spot at the site of cytokine secretion. Each spot represents a single IFN-γ-secreting cell.

Detailed Protocol:

  • Plate Coating (Day 0):

    • Aseptically coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody (e.g., 80 µl/well).[13]

    • Seal the plate and incubate overnight at 4°C.[13]

  • Cell Preparation and Plating (Day 1):

    • Wash the coated plate with sterile PBS to remove excess capture antibody.[13]

    • Prepare serial dilutions of the p17 Gag (77-85) peptides (wild-type and variants) in complete medium (e.g., RPMI 1640 with 10% fetal calf serum).[5]

    • Add 100 µl of each peptide dilution to the appropriate wells. Also include a positive control (e.g., PHA or anti-CD3) and a negative control (medium only).

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HIV-infected or vaccinated individuals and adjust to the desired concentration (e.g., 2-3 x 10^6 cells/ml).[13]

    • Add 100 µl of the cell suspension to each well (yielding 200,000 - 300,000 cells/well).[13]

    • Incubate the plate at 37°C in a humidified incubator with 5-9% CO2 for 24 hours.[13][14] Do not stack plates to ensure even temperature distribution.

  • Detection and Development (Day 2):

    • Wash the plate thoroughly with PBS and then with a wash buffer containing a mild detergent (e.g., 0.05% Tween-PBS) to remove cells.[13]

    • Add 80 µl/well of a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[13]

    • Wash the plate again and add 80 µl/well of an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) and incubate for 30 minutes at room temperature.[13]

    • Wash the plate a final time with PBS and then distilled water.[13]

    • Add a substrate solution (e.g., BCIP/NBT) that forms a colored precipitate. Incubate for approximately 15 minutes until distinct spots develop.[13]

    • Stop the reaction by rinsing the plate with tap water.[13]

  • Analysis:

    • Air-dry the plate completely.

    • Count the spots in each well using an automated ELISpot reader.

    • Plot the number of spot-forming cells (SFC) against the log of the peptide concentration. The EC50 value is determined as the peptide concentration that elicits 50% of the maximal response.[12]

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting a specific epitope.

Principle: Target cells (e.g., T1 or Jurkat cells) are labeled with radioactive ⁵¹Cr.[15] When CTLs recognize their cognate peptide-MHC complex on the target cell surface, they induce apoptosis or necrosis, leading to the release of ⁵¹Cr into the cell culture supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.

Detailed Protocol:

  • Target Cell Preparation:

    • Label target cells (1 x 10^6) by incubating them with ⁵¹Cr (sodium chromate) for 60-90 minutes at 37°C.[15]

    • Wash the labeled cells multiple times to remove excess, unincorporated ⁵¹Cr.

    • Resuspend the cells and pulse them with serial dilutions of the p17 Gag (77-85) peptides for approximately 1 hour.

  • Co-culture:

    • Plate the peptide-pulsed target cells (e.g., 1 x 10^4 cells/well) in a 96-well round-bottom plate.[15]

    • Add effector CTLs at a known effector-to-target (E:T) ratio (e.g., 10:1).

    • Set up control wells:

      • Spontaneous Release: Target cells with medium only (measures baseline leakage).

      • Maximum Release: Target cells with a strong detergent (e.g., Triton X-100) to lyse all cells.

    • Centrifuge the plate briefly to facilitate cell-to-cell contact and incubate for 4-6 hours at 37°C.[15]

  • Measurement and Analysis:

    • After incubation, centrifuge the plate again.

    • Harvest a portion of the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Plot the % specific lysis against the log of the peptide concentration. The SD50 value is the peptide concentration that results in 50% of the maximum specific lysis.[6]

Visualizations

Experimental Workflow for Functional Avidity Measurement

G cluster_0 Sample Preparation cluster_1 IFN-γ ELISpot Assay cluster_2 Chromium Release Assay cluster_3 Data Analysis PBMC Isolate PBMCs from HIV+ Donor CTL Generate CTL Clones/ Lines (Optional) PBMC->CTL PlateCells Plate Cells with Peptide Dilutions CTL->PlateCells CoCulture Co-culture CTLs & Targets (4-6h) CTL->CoCulture Peptide Prepare Serial Dilutions of Peptides (WT & Variants) Peptide->PlateCells Pulse Pulse Targets with Peptide Dilutions Peptide->Pulse Coat Coat Plate with Capture Antibody Coat->PlateCells Incubate24 Incubate 24h PlateCells->Incubate24 Detect Add Detection Ab, Enzyme & Substrate Incubate24->Detect Count Count Spots Detect->Count Plot Plot Response vs. Peptide Concentration Count->Plot Label Label Target Cells with ⁵¹Cr Label->Pulse Pulse->CoCulture Measure Measure ⁵¹Cr Release CoCulture->Measure Calculate Calculate % Lysis Measure->Calculate Calculate->Plot EC50 Determine EC50/SD50 Value (Functional Avidity) Plot->EC50

Caption: Workflow for determining CTL functional avidity.

CTL Activation Signaling Pathway

G cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) MHC pMHC-I Complex (HLA-A2 + SLYNTVATL) TCR TCR + CD8 MHC->TCR Recognition & Binding Signal Intracellular Signaling Cascade TCR->Signal Activation CTL Activation Signal->Activation Effector Effector Functions Activation->Effector IFN IFN-γ Release Effector->IFN Perforin Perforin/Granzyme Release Effector->Perforin Perforin->MHC Induces Target Cell Lysis

Caption: Simplified CTL activation and effector function pathway.

Mechanism of Viral Escape via Reduced Functional Avidity

G cluster_0 Viral Evolution cluster_1 CTL Recognition cluster_2 Outcome Mutation HIV Mutation in p17 Gag (77-85) gene Variant Expression of Variant Peptide (e.g., SLaNTVATL) Mutation->Variant TCR Altered Peptide Conformation Reduces TCR Binding Affinity Variant->TCR Avidity Decreased Functional Avidity (Higher EC50 Value) TCR->Avidity Recognition Impaired CTL Recognition of Infected Cells Avidity->Recognition Escape Viral Escape from CTL Pressure Recognition->Escape Persistence Increased Viral Replication & Persistence Escape->Persistence

Caption: Logical flow of mutation leading to immune escape.

Conclusion

The comparative analysis of CTL functional avidity for the p17 Gag (77-85) epitope and its variants demonstrates a critical mechanism of HIV-1 immune evasion. As shown, single amino acid substitutions can significantly impair CTL recognition, leading to a decrease in functional avidity.[7] This allows the virus to escape from CTL-mediated pressure, contributing to viral persistence.[2] The detailed experimental protocols provided herein are standard methodologies for quantifying these crucial T-cell characteristics. The data underscore the challenge that viral diversity poses to the immune system and highlight the need for vaccine strategies that can elicit high-avidity CTL responses capable of recognizing and cross-reacting with common escape variants.[5] For therapeutic development, enhancing the avidity of engineered T-cell receptors represents a promising strategy to overcome viral escape.[1]

References

Conservation of the SLYNTVATL Epitope Across HIV-1 Clades: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The SLYNTVATL epitope, a highly immunogenic nonamer derived from the HIV-1 Gag p17 protein, is a critical target for cytotoxic T-lymphocyte (CTL) responses in individuals with the HLA-A*0201 allele. Its conservation across different HIV-1 clades is a pivotal factor in the development of a broadly effective HIV vaccine. This guide provides a comparative analysis of the SLYNTVATL epitope's conservation, supported by experimental data and detailed methodologies, to aid in research and development efforts.

Data Presentation: SLYNTVATL Epitope Conservation Across HIV-1 Clades

The following table summarizes the known variants of the SLYNTVATL epitope and their prevalence across major HIV-1 clades, based on sequence alignments from the Los Alamos HIV Sequence Database. While precise conservation percentages fluctuate with the growing sequence database, this table reflects the dominant epitope sequences identified in different clades.

HIV-1 Clade/SubtypeDominant Epitope SequenceKey Amino Acid Variation(s)
B, A1, C, DSLYNTVATL -
A2, F1SLYNTVA VLT8V
G, KSLF NTVATLY3F

Note: The information in this table is derived from analyses of sequence databases and published literature.[1] Variations can occur, and further research is ongoing.

Experimental Protocols

Determination of Epitope Conservation via Sequence Analysis

This protocol outlines a bioinformatic approach to determine the conservation of the SLYNTVATL epitope using publicly available HIV-1 sequence data.

Objective: To calculate the percentage of conservation of the SLYNTVATL epitope and its variants across different HIV-1 clades.

Materials:

  • A computer with internet access.

  • Sequence analysis software (e.g., BioEdit, MEGA, Geneious) or online tools.

  • Access to the Los Alamos National Laboratory (LANL) HIV Sequence Database (--INVALID-LINK--).

Procedure:

  • Sequence Retrieval:

    • Navigate to the LANL HIV Sequence Database.

    • Use the database's search tools to download Gag protein sequences for each HIV-1 clade of interest (e.g., A, B, C, D, CRF01_AE, etc.).

    • Ensure a representative number of sequences are downloaded for each clade to ensure statistical significance.

  • Sequence Alignment:

    • Import the downloaded FASTA files into your sequence analysis software.

    • Perform a multiple sequence alignment (MSA) for the Gag sequences within each clade. Use a robust alignment algorithm such as ClustalW or MUSCLE.

  • Epitope Analysis:

    • Locate the region corresponding to the SLYNTVATL epitope (amino acid positions 77-85 of the p17 Gag protein in the HXB2 reference strain).

    • Analyze the aligned sequences at these positions to identify the frequency of the canonical SLYNTVATL sequence and any occurring variants.

  • Conservation Calculation:

    • For each clade, calculate the percentage of sequences that contain the exact SLYNTVATL epitope.

    • Calculate the frequency of each observed variant within each clade.

    • The overall conservation is the percentage of sequences containing the SLYNTVATL epitope.

Functional Assessment of T-Cell Responses using ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells in response to a specific epitope.

Objective: To measure the frequency of IFN-γ secreting T-cells in response to the SLYNTVATL epitope and its variants.

Materials:

  • 96-well PVDF membrane ELISpot plates.

  • Anti-human IFN-γ capture and detection antibodies.

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

  • Peripheral blood mononuclear cells (PBMCs) from HLA-A*0201 positive donors.

  • SLYNTVATL and variant peptides.

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • CO2 incubator.

  • ELISpot plate reader.

Procedure:

  • Plate Coating:

    • Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

    • Wash the wells with sterile PBS to remove unbound antibody.

    • Block the wells with cell culture medium containing 10% FBS for at least 1 hour at 37°C.

  • Cell Plating and Stimulation:

    • Thaw and count PBMCs. Resuspend in culture medium.

    • Add PBMCs to the coated wells (typically 2-3 x 10^5 cells/well).

    • Add the SLYNTVATL peptide or its variants to the respective wells at a predetermined optimal concentration (e.g., 1-10 µg/mL).

    • Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection:

    • Wash the wells to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the wells and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

    • Wash the wells and add the substrate solution. Monitor for spot development.

  • Analysis:

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Intracellular Cytokine Staining (ICS) for Polyfunctional T-Cell Analysis

ICS followed by flow cytometry allows for the simultaneous measurement of multiple cytokines produced by individual T-cells, providing a more detailed profile of the immune response.

Objective: To determine the phenotype and polyfunctionality of T-cells responding to the SLYNTVATL epitope.

Materials:

  • PBMCs from HLA-A*0201 positive donors.

  • SLYNTVATL and variant peptides.

  • Protein transport inhibitors (e.g., Brefeldin A, Monensin).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Fixation and permeabilization buffers.

  • Flow cytometer.

Procedure:

  • Cell Stimulation:

    • Incubate PBMCs with the SLYNTVATL peptide or its variants for 6-12 hours at 37°C.

    • Include a negative control (no peptide) and a positive control (e.g., Staphylococcal enterotoxin B).

    • Add protein transport inhibitors for the last 4-6 hours of incubation to allow cytokines to accumulate within the cells.

  • Surface Staining:

    • Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound antibodies.

    • Fix the cells with a fixation buffer.

    • Permeabilize the cell membranes using a permeabilization buffer.

  • Intracellular Staining:

    • Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at 4°C.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of CD8+ T-cells producing one or more cytokines in response to the epitope.

Mandatory Visualizations

TCR_Signaling_Pathway T-Cell Receptor (TCR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Recruitment CD8 CD8 pMHC pMHC (SLYNTVATL) CD8->pMHC pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras Ras DAG->Ras PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca MAPK MAPK Cascade Ras->MAPK NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (IFN-γ, TNF-α, IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Receptor (TCR) Signaling Pathway upon pMHC recognition.

Experimental_Workflow Experimental Workflow: Cross-Clade Reactivity Assessment cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from HLA-A*0201+ Donor Stimulation Stimulate PBMCs with Peptides (SLYNTVATL & Variants) PBMC_Isolation->Stimulation Peptide_Synthesis Synthesize SLYNTVATL and Variant Peptides Peptide_Synthesis->Stimulation ELISpot ELISpot Assay (IFN-γ production) Stimulation->ELISpot ICS Intracellular Cytokine Staining (IFN-γ, TNF-α, IL-2) Stimulation->ICS ELISpot_Analysis Quantify Spot Forming Units (SFU/10^6 cells) ELISpot->ELISpot_Analysis ICS_Analysis Flow Cytometry Analysis (% of cytokine+ CD8+ T-cells) ICS->ICS_Analysis Comparison Compare responses to SLYNTVATL vs. Variants ELISpot_Analysis->Comparison ICS_Analysis->Comparison

Caption: Workflow for assessing cross-clade T-cell reactivity.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of HIV p17 Gag (77-85)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the HIV p17 Gag (77-85) peptide, adherence to proper disposal protocols is paramount to ensure laboratory safety and regulatory compliance. While the peptide itself is not infectious, its origin from a human pathogen necessitates careful handling and disposal as biohazardous waste. All procedures should be conducted in accordance with institutional and national biosafety guidelines.

Immediate Safety and Handling

Research involving HIV-related materials, including non-infectious peptides, should generally be conducted at Biosafety Level 2 (BSL-2).[1][2] This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All manipulations that could generate aerosols should be performed within a biological safety cabinet (BSC).[3]

Decontamination and Disposal Protocol

A clear, step-by-step process ensures that all materials contaminated with HIV p17 Gag (77-85) are rendered safe for final disposal.

Step 1: Segregation of Waste

At the point of generation, all waste contaminated with the HIV p17 Gag (77-85) peptide must be segregated from general laboratory waste. This includes:

  • Liquid Waste: Culture media, buffer solutions, and any other liquids containing the peptide.

  • Solid Waste: Pipette tips, centrifuge tubes, gloves, flasks, and any other disposable items that have come into contact with the peptide.

  • Sharps: Needles, syringes, or any other sharp instruments used in handling the peptide.

Step 2: Decontamination

All waste must be decontaminated prior to final disposal. HIV is susceptible to a variety of disinfectants.[1]

  • Liquid Waste: Treat with a final concentration of 0.5% sodium hypochlorite solution (a 1:10 dilution of household bleach) for a minimum contact time of 30 minutes before disposal down the drain with copious amounts of water, in accordance with local regulations.[4]

  • Solid Waste: Place in a biohazard bag and decontaminate by autoclaving. Autoclave indicator tape should be used to verify sterilization.[2][5]

  • Sharps: Place directly into a designated, puncture-proof sharps container.[5] The container should be sealed when it is two-thirds full and then autoclaved before final disposal.

The following table summarizes the recommended decontamination procedures:

Waste TypeDecontamination MethodKey Parameters
Liquid WasteChemical Disinfection0.5% Sodium Hypochlorite, 30-minute minimum contact time.
Solid WasteAutoclavingStandard autoclave cycle (e.g., 121°C for 30 minutes at 15 psi), use of autoclave indicator tape.
SharpsAutoclaving (of the sealed container)Place in a puncture-proof container, seal when 2/3 full, then autoclave.

Step 3: Final Disposal

After decontamination, the waste can be disposed of through the appropriate waste streams:

  • Decontaminated Liquid Waste: May be poured down the sanitary sewer, followed by flushing with a large volume of water.

  • Autoclaved Solid Waste: Can typically be disposed of as regular laboratory waste, depending on institutional policies. The biohazard symbol should be defaced or covered.

  • Autoclaved Sharps Containers: Should be disposed of through the institution's medical or biohazardous waste disposal program.

Experimental Protocol: Decontamination Validation

To ensure the efficacy of the chosen decontamination method, a validation protocol should be in place. For chemical disinfection, this can involve preparing a known concentration of the peptide, treating it with the disinfectant for the specified contact time, and then using an appropriate analytical method (e.g., ELISA or mass spectrometry) to confirm the absence of the intact peptide.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste contaminated with HIV p17 Gag (77-85).

HIV_p17_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Decontamination cluster_3 Final Disposal start HIV p17 Gag (77-85) Contaminated Material liquid Liquid Waste start->liquid Identify Type solid Solid Waste start->solid Identify Type sharps Sharps start->sharps Identify Type chem_disinfect Chemical Disinfection (e.g., 0.5% Sodium Hypochlorite) liquid->chem_disinfect autoclave_solid Autoclave solid->autoclave_solid autoclave_sharps Autoclave Sealed Container sharps->autoclave_sharps sewer Sanitary Sewer chem_disinfect->sewer lab_waste General Lab Waste autoclave_solid->lab_waste bio_waste Biohazardous Waste Stream autoclave_sharps->bio_waste

Caption: Workflow for the safe disposal of HIV p17 Gag (77-85) waste.

References

Essential Safety and Operational Protocols for Handling HIV p17 Gag (77-85)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of HIV p17 Gag (77-85) Peptide.

This document provides immediate and essential safety and logistical information for the handling of the synthetic peptide HIV p17 Gag (77-85). The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of the research material.

Hazard Identification and Risk Assessment

HIV p17 Gag (77-85) is a synthetic, non-infectious peptide fragment of the HIV-1 Gag protein. While it does not pose a biohazard risk in terms of infectivity, it should be handled with care as a chemical substance. A Safety Data Sheet (SDS) from the manufacturer is the primary source of detailed hazard information.

Key Considerations:

  • Chemical Nature: The peptide is a lyophilized powder that may be irritating to the eyes, skin, and respiratory tract upon direct contact.

  • Non-Infectious: As a synthetic peptide, it does not contain viral genetic material and cannot cause HIV infection.

  • Purity: Research-grade peptides are typically of high purity, but may contain trace amounts of residual chemicals from the synthesis process.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is mandatory to prevent direct contact with the peptide.

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, powder-free.Protects skin from direct contact.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from airborne particles of the lyophilized powder or splashes of the reconstituted solution.
Lab Coat Standard laboratory coat.Protects clothing and skin from accidental spills.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Consider a dust mask if weighing out large quantities of lyophilized powder.Minimizes inhalation of the lyophilized powder.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

Preparation and Reconstitution
  • Work Area Preparation: Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment, including the vial of lyophilized peptide, appropriate solvent (e.g., sterile water, buffer), calibrated pipettes, and vortex mixer.

  • Personal Protective Equipment: Don the required PPE as outlined in the table above.

  • Equilibration: Allow the sealed vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Carefully open the vial and add the calculated volume of the appropriate solvent. Close the vial securely and vortex gently until the peptide is fully dissolved. Avoid vigorous shaking to prevent denaturation.

Storage

Proper storage is critical to maintain the stability and integrity of the peptide.

FormStorage TemperatureStorage Conditions
Lyophilized Powder -20°C or colderStore in a tightly sealed container in a desiccator to protect from moisture.
Reconstituted Solution -20°C or colderAliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Disposal Plan

All materials that come into contact with the HIV p17 Gag (77-85) peptide must be disposed of in accordance with institutional and local environmental regulations.

  • Waste Segregation:

    • Solid Waste: Used vials, pipette tips, and gloves should be placed in a designated chemical waste container.

    • Liquid Waste: Unused or waste peptide solutions should be collected in a clearly labeled chemical waste container. Do not pour down the drain unless permitted by local regulations for non-hazardous materials.

  • Decontamination: Spills should be cleaned up immediately. For small spills, absorb the liquid with an inert material and place it in the chemical waste container. The area should then be cleaned with an appropriate laboratory disinfectant.

  • Final Disposal: Follow your institution's guidelines for the disposal of non-hazardous chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling HIV p17 Gag (77-85) from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe equilibrate Equilibrate Peptide Vial don_ppe->equilibrate reconstitute Reconstitute Peptide equilibrate->reconstitute use_peptide Use in Experiment reconstitute->use_peptide storage Store Aliquots at -20°C reconstitute->storage solid_waste Dispose of Solid Waste use_peptide->solid_waste liquid_waste Dispose of Liquid Waste use_peptide->liquid_waste decontaminate Decontaminate Work Area solid_waste->decontaminate liquid_waste->decontaminate

Caption: Workflow for safe handling of HIV p17 Gag (77-85).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.